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  • Product: Ethyl 5-oxononanoate
  • CAS: 24071-99-6

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of Ethyl 5-Oxononanoate: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 5-oxononanoate (CAS No. 24071-99-6), a keto-ester of significant interest in synthetic organic chemistry and as a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 5-oxononanoate (CAS No. 24071-99-6), a keto-ester of significant interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents and flavor compounds. This document furnishes a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H NMR data is available and critically analyzed herein, the ¹³C NMR, IR, and MS data are presented based on high-fidelity computational predictions to provide a comprehensive spectroscopic profile in the absence of publicly available experimental spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational spectroscopic reference for the identification, characterization, and quality control of Ethyl 5-oxononanoate.

Introduction

Ethyl 5-oxononanoate is a bifunctional organic molecule containing both a ketone and an ester functional group. This unique structural feature makes it a versatile intermediate in various organic syntheses. The precise characterization of its molecular structure is paramount for its application in complex chemical transformations and for ensuring the purity of resulting products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique fingerprint of the molecule's atomic and electronic environment.

This guide presents a detailed interpretation of the spectroscopic data for Ethyl 5-oxononanoate, structured to provide both a quick reference and a thorough understanding of the underlying principles.

Molecular Structure

The structural formula of Ethyl 5-oxononanoate is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of Ethyl 5-oxononanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of each signal provide detailed structural information.

Experimental ¹H NMR Data

The following experimental ¹H NMR data for Ethyl 5-oxononanoate was reported in a U.S. Patent by Rieke, R. D. (1992)[1]. It is important to note that the reported integration for the multiplet at δ 2.25-2.55 ppm (6H) appears inconsistent with the molecular structure. A corrected and rationalized assignment is provided in the interpretation section.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
4.13Quartet (q)2H7.2-O-CH₂ -CH₃ (H-2')
2.48Triplet (t)2H7.2-CO-CH₂ -CH₂- (H-6)
2.25-2.55Multiplet (m)4H--CH₂-CH₂ -CO- (H-4) and -CO-CH₂ -CH₂-COOEt (H-2)
1.85-1.93Multiplet (m)2H--CH₂-CH₂ -CH₂- (H-3)
1.51-1.59Multiplet (m)2H--CH₂-CH₂ -CH₃ (H-7)
1.25-1.40Multiplet (m)2H--CH₂-CH₂ -CH₃ (H-8)
1.26Triplet (t)3H7.1-O-CH₂-CH₃ (H-1')

Table 1: Experimental ¹H NMR Data for Ethyl 5-oxononanoate.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl 5-oxononanoate displays signals corresponding to the eight distinct proton environments in the molecule.

  • Ethyl Ester Group: The quartet at δ 4.13 ppm is characteristic of the methylene protons (-O-CH₂ -CH₃) adjacent to the ester oxygen and coupled to the terminal methyl group. The corresponding methyl protons appear as a triplet at δ 1.26 ppm.

  • Aliphatic Chain: The triplet at δ 2.48 ppm is assigned to the methylene protons (H-6) adjacent to the ketone carbonyl group. The protons on the carbons alpha to the ester carbonyl (H-2) and the other side of the ketone (H-4) are expected to be deshielded and appear in the region of δ 2.2-2.6 ppm. The original report of a 6H multiplet is likely an overlap of the two triplets for H-2 and H-4, which would each integrate to 2H. The remaining methylene groups (H-3, H-7, and H-8) appear as overlapping multiplets in the more shielded region of the spectrum (δ 1.25-1.93 ppm).

Protocol for ¹H NMR Data Acquisition

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like Ethyl 5-oxononanoate.

1H_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of Ethyl 5-oxononanoate in ~0.6 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, 5-second relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the free induction decay (FID). proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal at 0 ppm. proc2->proc3 proc4 Integrate the signals and determine multiplicities. proc3->proc4 13C_NMR_Prediction cluster_input Input cluster_calc Calculation cluster_output Output input1 Draw the 2D structure of Ethyl 5-oxononanoate or provide its SMILES string. calc1 Submit the structure to a ¹³C NMR prediction software or web server. input1->calc1 calc2 The software utilizes algorithms based on large spectral databases and/or quantum mechanical calculations (e.g., DFT). calc1->calc2 output1 The predicted spectrum is generated, showing the chemical shift for each carbon atom. calc2->output1

Figure 3: Workflow for ¹³C NMR Spectrum Prediction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

The following are the predicted characteristic IR absorption bands for Ethyl 5-oxononanoate.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 2960-2850Medium-StrongC-H stretchAliphatic
~ 1735StrongC=O stretchEster
~ 1715StrongC=O stretchKetone
~ 1240StrongC-O stretchEster

Table 3: Predicted IR Absorption Data for Ethyl 5-oxononanoate.

Interpretation of the Predicted IR Spectrum

The IR spectrum of Ethyl 5-oxononanoate is expected to be dominated by the strong absorptions of the two carbonyl groups.

  • C-H Stretching: The absorptions in the 2960-2850 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and nonanoyl chains.

  • Carbonyl Stretching: Two distinct, strong C=O stretching bands are predicted. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). The presence of two strong peaks in this region would be a key diagnostic feature for this molecule.

  • C-O Stretching: A strong absorption around 1240 cm⁻¹ is expected for the C-O single bond stretching of the ester group.

Protocol for IR Spectrum Prediction

Computational methods can provide a reliable prediction of the IR spectrum.

IR_Prediction cluster_model Molecular Modeling cluster_freq Frequency Calculation cluster_spec Spectrum Generation model1 Generate a 3D model of Ethyl 5-oxononanoate. model2 Perform a geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional). model1->model2 freq1 Perform a vibrational frequency calculation on the optimized geometry. model2->freq1 freq2 Apply a scaling factor to the calculated frequencies to better match experimental values. freq1->freq2 spec1 Generate the predicted IR spectrum from the scaled frequencies and calculated intensities. freq2->spec1

Figure 4: Workflow for IR Spectrum Prediction.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data

The predicted mass spectrum of Ethyl 5-oxononanoate would show a molecular ion peak and several characteristic fragment ions.

m/zIon FormulaProposed Fragment
186[C₁₀H₁₈O₃]⁺Molecular Ion (M⁺)
157[C₈H₁₃O₃]⁺[M - C₂H₅]⁺
141[C₈H₁₃O₂]⁺[M - OC₂H₅]⁺
115[C₆H₁₁O₂]⁺McLafferty rearrangement product
99[C₅H₇O₂]⁺Cleavage at C4-C5 bond
71[C₄H₇O]⁺Butanoyl cation
43[C₂H₃O]⁺Acetyl cation

Table 4: Predicted Major Fragments in the Mass Spectrum of Ethyl 5-oxononanoate.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 186, corresponding to the molecular weight of Ethyl 5-oxononanoate.

  • Major Fragmentations: The fragmentation is likely to be directed by the functional groups.

    • Loss of the ethoxy group (-OC₂H₅) would give a fragment at m/z 141.

    • Loss of the ethyl group (-C₂H₅) would result in a fragment at m/z 157.

    • Cleavage alpha to the ketone carbonyl can lead to the formation of acylium ions, such as the butanoyl cation at m/z 71.

    • A McLafferty rearrangement involving the ester group could produce a characteristic ion at m/z 115.

MS_Fragmentation M [C₁₀H₁₈O₃]⁺˙ m/z = 186 F1 [C₈H₁₃O₂]⁺ m/z = 141 M->F1 - •OC₂H₅ F2 [C₅H₇O₂]⁺ m/z = 99 M->F2 α-cleavage F4 [C₆H₁₁O₂]⁺ m/z = 115 M->F4 McLafferty rearrangement F3 [C₄H₇O]⁺ m/z = 71 F2->F3 - CO

Figure 5: Predicted Mass Spectrometry Fragmentation Pathway.

Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

The following is a general protocol for obtaining an electron ionization mass spectrum.

MS_Protocol cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis & Detection intro1 Introduce a small amount of Ethyl 5-oxononanoate into the mass spectrometer, often via a direct insertion probe or a gas chromatograph. ion1 Bombard the vaporized sample with high-energy electrons (~70 eV). intro1->ion1 ion2 This causes the molecule to lose an electron, forming a molecular ion (M⁺). ion1->ion2 sep1 Accelerate the ions into a mass analyzer (e.g., a quadrupole). ion2->sep1 sep2 Separate the ions based on their mass-to-charge ratio (m/z). sep1->sep2 sep3 Detect the ions to generate the mass spectrum. sep2->sep3

Figure 6: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 5-oxononanoate. The combination of experimental ¹H NMR and predicted ¹³C NMR, IR, and MS data offers a robust toolkit for the identification and characterization of this compound. The detailed interpretations and protocols are designed to be a valuable resource for scientists and researchers, facilitating the confident use of Ethyl 5-oxononanoate in their work.

References

  • Rieke, R. D. (1992). Highly reactive forms of zinc and reagents thereof. U.S. Patent No. 5,087,713. Washington, DC: U.S. Patent and Trademark Office. [Link]

Sources

Exploratory

Natural Occurrence and Bio-Significance of Oxo-Nonanoic Acid Esters: A Technical Monograph

Executive Summary The esters of oxo-nonanoic acid—specifically 9-oxononanoic acid (azelaic semialdehyde) and 4-oxononanoic acid —represent a niche but biologically significant class of oxidized lipid derivatives.[1] Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esters of oxo-nonanoic acid—specifically 9-oxononanoic acid (azelaic semialdehyde) and 4-oxononanoic acid —represent a niche but biologically significant class of oxidized lipid derivatives.[1] Unlike their parent fatty acids, these esters function as volatile signaling molecules, flavor impact compounds in fermentation, and biomarkers of lipid peroxidation. This guide synthesizes the biochemical origins, natural distribution, and analytical protocols for these compounds, providing a roadmap for researchers in metabolomics and flavor chemistry.

Chemical Architecture and Biosynthetic Origins

Structural Isomerism

While "oxo-nonanoic acid" can refer to any ketone-substituted nonanoic acid, two isomers predominate in biological systems due to specific enzymatic cleavage points of polyunsaturated fatty acids (PUFAs):

  • 9-Oxononanoic Acid Esters: Derived from the oxidative cleavage of linoleic acid at the C9 position.[1]

    • Key Analogs: Methyl 9-oxononanoate, Ethyl 9-oxononanoate.[1][2][3]

  • 4-Oxononanoic Acid Esters: Often precursors to

    
    -nonalactone, contributing to "coconut" or "creamy" notes in fermented beverages.[1][2]
    
The LOX-HPL Pathway

The primary genesis of naturally occurring 9-oxononanoic acid esters is the Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) pathway.[1] In plants, this "Green Leaf Volatile" (GLV) pathway cleaves C18 fatty acids.[2] In fermentation systems (wine/beer), yeast metabolism converts the free acid into ethyl esters via ethanolysis.

Mechanism of Action:
  • Initiation: Linoleic acid is oxygenated by 9-LOX to form 9-hydroperoxy-octadecadienoic acid (9-HPODE).[1][2][4]

  • Cleavage: 9-HPL cleaves the C9-C10 bond, yielding 9-oxononanoic acid and 3-nonenal.[1][2]

  • Esterification: Endogenous acyl-transferases or chemical equilibrium in alcoholic matrices convert the acid to its ester form (e.g., Ethyl 9-oxononanoate).[1][2]

Pathway Visualization

The following diagram illustrates the enzymatic cascade converting Linoleic Acid into 9-Oxononanoic Acid Esters.

LOX_Pathway Linoleic Linoleic Acid (C18:2) HPODE 9-HPODE (Hydroperoxide Intermediate) Linoleic->HPODE Oxygenation LOX Enzyme: 9-LOX (Lipoxygenase) LOX->HPODE OxoAcid 9-Oxononanoic Acid (Azelaic Semialdehyde) HPODE->OxoAcid Cleavage Nonenal 3-Nonenal (Byproduct) HPODE->Nonenal Cleavage HPL Enzyme: HPL (Hydroperoxide Lyase) HPL->OxoAcid FinalEster Ethyl/Methyl 9-oxononanoate (Target Ester) OxoAcid->FinalEster Esterification Ethanol Ethanol/Methanol (Substrate) Ethanol->FinalEster Esterase Enzyme: Esterase (or Chemical Esterification) Esterase->FinalEster

Figure 1: Enzymatic cascade from Linoleic Acid to 9-Oxononanoic Acid Esters via the LOX/HPL pathway.[1][4]

Natural Occurrence Profiling

The occurrence of these esters is often matrix-dependent, appearing either as direct plant metabolites or fermentation artifacts.[1][2]

Botanical & Microbial Sources
Source MatrixCompound IdentifiedConcentration / ContextBiological Role
Zizyphus lotus (Jujube) Ethyl 9-oxononanoateTrace volatiles in fruit pulpSecondary metabolite; potential antioxidant signaling.[1][2]
Cichorium endivia (Endive) Methyl 9-oxononanoateVariable in leaf extractsStress response metabolite; likely downstream of GLV pathway.[1][2]
Grape Must / Wine Ethyl 9-oxononanoate

g/L range
Fermentation byproduct; contributes to "fruity/waxy" aroma profile.[1][2]
Teucrium lucidum Ethyl 9-oxononanoateDetected in aerial partsAssociated with anti-inflammatory phytochemistry.[1][2]
Bovine Muscle (Beef) Methyl 9-oxononanoateDetected in cooked samplesThermal degradation product of intramuscular lipids (artifact of cooking).[1][2]
The "Artifact" Trap in Analysis

Researchers must distinguish between in vivo esters and analytical artifacts.[1][2]

  • True Natural Esters: Ethyl esters in wine/beer are naturally formed during fermentation.[1][2]

  • Analytical Artifacts: Methyl esters detected in lipid analysis often result from the use of methanol/BF3 or methanol/H2SO4 during fatty acid derivatization (FAME preparation). If the free acid (9-oxononanoic acid) is present, it will be methylated during sample prep.[1]

    • Validation Rule: To confirm natural occurrence, use non-alcoholic extraction solvents (e.g., hexane/acetone) and avoid derivatization steps, or use ethylation if looking for methyl esters.

Analytical Methodologies

Extraction Protocol: Solvent-Assisted Flavor Evaporation (SAFE)

For the isolation of volatile esters without thermal degradation or artifact formation, SAFE is the gold standard.

Protocol:

  • Homogenization: Blend 50g of plant tissue/biological sample with 100mL dichloromethane (DCM) containing internal standard (e.g., nonyl acetate).

    • Why DCM? Low boiling point allows concentration without losing volatile esters.[1][2]

  • SAFE Distillation: Transfer homogenate to the SAFE apparatus. Maintain high vacuum (<10^-3 mbar) and thermostat the sample flask at 40°C.

    • Mechanism:[4][5] Cryogenic separation isolates volatiles from non-volatile lipids/pigments.[1][2]

  • Concentration: Dry the distillate over anhydrous Na2SO4 and concentrate to 100

    
    L using a Vigreux column.
    
  • Analysis: Inject into GC-MS.

GC-MS Quantification Parameters

To separate oxo-isomers, a polar column is required.[1][2]

  • Column: DB-WAX or ZB-WAX (Polyethylene glycol), 30m x 0.25mm x 0.25

    
    m.[1][2]
    
  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Oven Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    240°C (10 min).
  • Mass Spec: EI mode (70eV). Monitor characteristic ions:

    • Methyl 9-oxononanoate:[1][2][6] m/z 155 (M-OCH3), m/z 186 (Molecular Ion).[2]

    • Ethyl 9-oxononanoate:[1][2][7] m/z 155, m/z 200.[2]

Biological Significance & Drug Development Potential[1][8]

Biomarkers of Oxidative Stress

9-Oxononanoic acid is a specific cleavage product of oxidized linoleic acid.[1][2] The presence of its esters in biofluids (plasma, urine) can serve as a proxy for lipid peroxidation levels.

  • Application: Monitoring efficacy of antioxidant therapies in atherosclerosis models.[1][2]

Pheromonal & Signaling Activity

In agricultural science, oxo-fatty acid derivatives act as signaling molecules for plant defense (priming against fungal pathogens).[1][2]

  • Mechanism:[4][5] They mimic jasmonate signaling pathways, triggering systemic acquired resistance (SAR).[2]

Flavor Modulation

In pharmaceutical formulations (syrups/chewables), Ethyl 9-oxononanoate can be used to mask bitterness due to its fatty/fruity profile, which suppresses receptor interaction for certain bitter alkaloids.

References

  • PubChem. (n.d.).[1][2][8] Methyl 9-oxononanoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Aims Press. (2021).[1][2] Exploring endophytes for in vitro synthesis of bioactive compounds. AIMS Microbiology.[1][2][9] Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Anti-inflammatory and anti-aging potential of extracts from Teucrium lucidum.[1][2] Retrieved from [Link]

  • ACS Publications. (2020).[1][2] Saturated Linear Aliphatic

    
    - and 
    
    
    
    -Lactones in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
  • ResearchGate. (2018).[1][2] Analysis of 8-oxooctanoate, 9-oxononanoate during deep-frying. Retrieved from [Link]

  • NIH PubMed Central. (2021).[1][2] Physico-Chemical and Phytochemical Characterization of Moroccan Wild Jujube. Retrieved from [Link]

Sources

Foundational

Theoretical studies on the conformation of Ethyl 5-oxononanoate

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Ethyl 5-oxononanoate For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of a molecule is int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Ethyl 5-oxononanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physicochemical properties, reactivity, and biological activity. For flexible molecules such as Ethyl 5-oxononanoate, a simple 2D representation is insufficient to capture the complexity of its dynamic nature. This technical guide provides a comprehensive framework for the theoretical and computational investigation of the conformational landscape of Ethyl 5-oxononanoate. We detail a multi-stage computational protocol, beginning with an efficient exploration of the vast conformational space using molecular mechanics and culminating in high-accuracy energy calculations and geometric refinement using Density Functional Theory (DFT). This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating workflow. The insights derived from such studies are critical for applications ranging from rational drug design to materials science, where molecular shape and flexibility govern intermolecular interactions.

Introduction: The Significance of Molecular Conformation

In modern chemical and pharmaceutical research, understanding a molecule's preferred three-dimensional arrangement—its conformation—is paramount. Conformations, which are different spatial arrangements of atoms that can be interconverted by rotation about single bonds, are not static. A molecule exists as a dynamic ensemble of interconverting conformers, with their relative populations determined by their free energies. The overall properties of a substance are a weighted average of the properties of these individual conformers.

Ethyl 5-oxononanoate, a keto-ester, possesses significant conformational flexibility due to its multiple rotatable single bonds. The interplay between the carbonyl group of the ketone, the ester functionality, and the aliphatic chain can lead to a complex potential energy surface with numerous local minima. Identifying the global minimum and other low-energy conformers is crucial, as these are the structures most likely to be populated at room temperature and to dictate the molecule's interaction with biological targets or other molecules.[1]

This guide outlines a robust computational workflow to navigate this complexity, providing a blueprint for researchers to perform similar analyses on other flexible molecules of interest.

Theoretical Foundations for Conformational Analysis

The goal of a conformational analysis is to map the potential energy surface (PES) of a molecule to identify its stable conformers (energy minima) and the transition states that separate them. Due to the high dimensionality of the PES for flexible molecules, a purely quantum mechanical approach is often computationally prohibitive. Therefore, a hierarchical strategy is employed.

2.1. Molecular Mechanics (MM): The Initial Exploration

Molecular Mechanics provides a computationally inexpensive method to model molecular systems.[2] It treats molecules as a collection of atoms held together by springs (bonds) and uses a set of classical mechanics equations, known as a force field, to calculate the potential energy of a given conformation.

  • Causality: We begin with an MM-based conformational search because of its speed. For a molecule with many rotatable bonds like Ethyl 5-oxononanoate, an exhaustive search of the conformational space is necessary. MM methods can rapidly evaluate the energy of millions of potential structures, making them ideal for identifying a broad range of low-energy candidate conformers.[3] Common algorithms for this search include Monte Carlo methods, which randomly rotate bonds to generate new structures, and molecular dynamics simulations.[2][4]

2.2. Quantum Mechanics (QM) / Density Functional Theory (DFT): Refinement and Accuracy

While MM is excellent for searching, it lacks the accuracy needed for definitive energy rankings and geometric parameters. Quantum mechanics, particularly Density Functional Theory (DFT), provides a much more rigorous description of the electronic structure and, consequently, the molecular energy and geometry.[5]

  • Causality: DFT calculations are used to re-optimize the geometries and calculate the relative energies of the low-energy conformers identified by the MM search.[6] This step is crucial because the simplified nature of force fields can sometimes misrepresent subtle electronic effects, such as hyperconjugation or dipole-dipole interactions, which can significantly influence conformational preferences in molecules containing heteroatoms.[6] Modern DFT functionals, especially those including dispersion corrections (e.g., DFT-D), are essential for accurately modeling the weak intramolecular interactions that stabilize certain conformers in flexible chains.[7]

A Validated Protocol for Conformational Analysis

This section provides a step-by-step methodology for the complete conformational analysis of Ethyl 5-oxononanoate.

Step 1: Initial Structure Generation

  • Build the 2D structure of Ethyl 5-oxononanoate in any molecular modeling software.

  • Generate an initial 3D conformation. This can be an arbitrary extended chain, which will serve as the starting point for the search.

Step 2: Molecular Mechanics Conformational Search

  • Select a Force Field: Choose a robust and general-purpose force field, such as MMFF94 or OPLS3e. These are well-parameterized for a wide range of organic molecules.

  • Perform the Conformational Search: Use a conformational search algorithm, such as a Monte Carlo Multiple Minimum (MCMM) search.[3]

    • Parameters: Set a sufficient number of search steps (e.g., 10,000) to ensure broad coverage of the conformational space.

    • Define an energy window (e.g., 10 kcal/mol) above the global minimum found, within which to save unique conformers.

  • Filter and Cluster Results: The search will yield numerous conformers. These should be filtered to remove duplicates based on a root-mean-square deviation (RMSD) criterion (e.g., RMSD < 0.5 Å) and clustered by energy.[8]

Step 3: DFT Geometry Optimization and Energy Refinement

  • Select Candidate Conformers: Take the unique conformers from the MM search that lie within a reasonable energy window (e.g., 3-5 kcal/mol) of the MM global minimum.

  • Choose a DFT Functional and Basis Set:

    • Functional: A hybrid functional like B3LYP is a common starting point. For higher accuracy, especially in capturing non-covalent interactions, a dispersion-corrected, range-separated functional like ωB97X-D is highly recommended.[9]

    • Basis Set: A Pople-style basis set like 6-31G(d) or a more modern Karlsruhe basis set like def2-SVP is suitable for initial optimizations.

  • Perform Geometry Optimization: Optimize the geometry of each selected conformer at the chosen level of theory. This will relax the structure to the nearest local minimum on the DFT potential energy surface.

  • Perform Frequency Calculations: For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

    • Trustworthiness Check: This step is critical for validation. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure should be discarded or re-examined. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.

Step 4: Final Single-Point Energy Calculation (Optional but Recommended)

  • For the final set of validated conformers, perform a single-point energy calculation with a larger, more flexible basis set (e.g., def2-TZVP) on the optimized geometries. This often provides more accurate relative energies without the full cost of re-optimization.

Step 5: Analysis of Results

  • Boltzmann Averaging: Calculate the relative Gibbs free energies (ΔG) of all stable conformers. Use these energies to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

  • Structural Analysis: Analyze the key dihedral angles of the lowest-energy conformers to understand the structural motifs that lead to stability. Pay close attention to the torsions around the C4-C5 bond (adjacent to the ketone) and the C1-O(ester) bond.

Workflow Visualization

The entire computational protocol can be summarized in the following workflow diagram:

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (DFT) Stage start 1. Initial 3D Structure of Ethyl 5-oxononanoate mm_search 2. Conformational Search (e.g., Monte Carlo) Force Field: MMFF94 start->mm_search filter 3. Filter & Cluster Conformers (Energy & RMSD) mm_search->filter dft_opt 4. Geometry Optimization (e.g., ωB97X-D/def2-SVP) filter->dft_opt Low-Energy Candidates freq_calc 5. Frequency Calculation (Validation: No Imaginary Freq.) dft_opt->freq_calc analysis 6. Analyze Results (Relative Energies, Boltzmann Populations) freq_calc->analysis end_node Final Conformational Ensemble analysis->end_node

Caption: A hierarchical workflow for the conformational analysis of Ethyl 5-oxononanoate.

Anticipated Results and Discussion

While this guide does not present actual computed data, we can anticipate the key findings from such a study. The conformational preference will be dictated by a balance of steric hindrance, torsional strain, and stabilizing intramolecular interactions.

  • Alkyl Chain: The aliphatic portion of the chain (C6-C9) is expected to adopt staggered conformations to minimize torsional strain, similar to simple alkanes.[10]

  • Keto and Ester Groups: The most significant conformational diversity will arise from rotations around the C-C bonds adjacent to the carbonyl groups. It is plausible that low-energy conformers will exhibit folded or "hairpin" structures to maximize favorable van der Waals interactions between the two ends of the molecule, a phenomenon observed in other long-chain esters.[11] The relative orientation of the ketone and ester carbonyl dipoles will also be a critical factor in determining stability.

The results would be best summarized in a table format.

Table 1: Hypothetical Low-Energy Conformers of Ethyl 5-oxononanoate
Conformer IDRelative Energy (ΔE, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angle τ(C4-C5-C6-C7) (°)
Conf-1 0.000.0065.1-175.8 (anti)
Conf-2 0.250.3121.568.2 (gauche)
Conf-3 0.980.858.372.1 (gauche)
Conf-4 1.551.625.1-70.5 (gauche)

This table presents hypothetical data for illustrative purposes.

Conformer Relationships

The relationship between these stable conformers can be visualized as minima on a simplified potential energy surface.

G A Conf-1 B Conf-2 C Conf-3 P0 P0 P1 P1 P0->P1 P2 P2 P1->P2 P3 P3 P2->P3 P4 P4 P3->P4 P5 P5 P4->P5 P6 P6 P5->P6 lab_y Relative Energy lab_x Conformational Coordinate

Caption: A simplified potential energy surface showing stable conformers as minima.

Conclusion

The theoretical study of molecular conformation is an indispensable tool in modern chemical sciences. For a flexible molecule like Ethyl 5-oxononanoate, a multi-tiered computational approach, combining the speed of molecular mechanics with the accuracy of density functional theory, is essential for a thorough investigation. The detailed, self-validating protocol presented in this guide provides a clear and robust pathway for researchers to elucidate the conformational landscape of this and other similarly complex molecules. The resulting insights into the predominant three-dimensional structures are fundamental for predicting molecular properties, understanding reactivity, and designing molecules with desired functions in the fields of drug discovery and materials science.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Professor Dave Explains. (2015). Conformational Analysis of Ethane and Butane - Newman Projections. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. Available from: [Link]

  • Khan Academy. Conformational analysis of ethane. Available from: [Link]

  • AIP Publishing. (2009). Density functional study of flexible chain molecules at curved surfaces. Available from: [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]

  • Royal Society of Chemistry. (2020). Probing the effects of the ester functional group, alkyl side chain length and anions on the bulk nanostructure of ionic liquids: a computational study. Physical Chemistry Chemical Physics. Available from: [Link]

  • ACS Publications. (1998). Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B. Available from: [Link]

  • National Institutes of Health. (2016). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC. Available from: [Link]

  • ResearchGate. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. Available from: [Link]

  • University of California, Irvine. 1 Conformational Searching in Molecular Mechanics Calculations. Available from: [Link]

  • Burke Group, UC Irvine. Learning to Approximate Density Functionals. Available from: [Link]

  • YouTube. (2021). 2-1 Conformational Searches Using Molecular Mechanics. Available from: [Link]

  • MDPI. (2020). Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. Available from: [Link]

  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters via a Zinc Carbenoid-Mediated Homologation Reaction. Available from: [Link]

  • VPL, University of Washington. Ethyl nitrite (C2H5ONO). Available from: [Link]

  • Annual Reviews. (2019). Advances in Density-Functional Calculations for Materials Modeling. Available from: [Link]

  • Preprints.org. (2021). Quantifying Conformational Isomerism in Chain Molecules by Linear Raman Spectroscopy: The Case of Methyl Esters. Available from: [Link]

  • UNICAMP. CHAPTER 3: ALKANES AND CYCLOALKANES: CONFORMATIONS OF MOLECULES. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. Available from: [Link]

  • ACS Publications. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. Accounts of Chemical Research. Available from: [Link]

  • ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Available from: [Link]

  • ACS Publications. (2024). Computational Insights into the Selectivity of Lipases in the (−)-Epigallocatechin Gallate (EGCG) Esterification Reaction Base. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • AZoM. (2015). The Spectra of Ethyl Crotonate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Computational Chemistry Online. Conformational Sampling. Available from: [Link]

  • PubChem. Ethyl Nonanoate. Available from: [Link]

  • Magritek. Ethyl crotonate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Purification Protocols for Keto Esters: Ethyl 5-oxononanoate

Application Note: AN-PUR-5OXO Executive Summary Ethyl 5-oxononanoate ( ) is a -keto ester widely utilized as a high-value intermediate in pharmaceutical synthesis and as a flavoring agent (FEMA 4166) due to its specific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PUR-5OXO

Executive Summary

Ethyl 5-oxononanoate (


) is a 

-keto ester widely utilized as a high-value intermediate in pharmaceutical synthesis and as a flavoring agent (FEMA 4166) due to its specific waxy, fruity olfactory profile. Its synthesis—often via Grignard addition to acid chlorides or radical addition to acrylates—frequently yields complex mixtures containing unreacted starting materials, over-reduced alcohols, and hydrolyzed acids.

This Application Note provides a tiered purification strategy. Unlike generic protocols, we distinguish between bulk purification (thermal stability dependent) and high-purity isolation (chemo-selective).

Physicochemical Profile[1][2][3][4][5]
  • Target Molecule: Ethyl 5-oxononanoate

  • Structure:

    
    
    
  • Boiling Point (Est.): 260–270°C (atm); ~115–125°C (1 mmHg).

  • Solubility: Soluble in EtOAc, DCM, Hexanes, Ethanol. Insoluble in water.

  • Key Reactivity: Susceptible to hydrolysis (acid/base sensitive ester), enolization (weak), and nucleophilic attack at the ketone.

Strategic Decision Matrix

Select the appropriate workflow based on your scale and impurity profile.

PurificationStrategy Start Crude Ethyl 5-oxononanoate ScaleCheck Sample Mass? Start->ScaleCheck ImpurityCheck Impurity Type? ScaleCheck->ImpurityCheck < 10 grams Distillation Protocol A: High-Vacuum Distillation (>10g, Thermally Stable) ScaleCheck->Distillation > 10 grams Column Protocol B: Flash Chromatography (<10g, High Purity) ImpurityCheck->Column General Impurities Bisulfite Protocol C: Bisulfite Adduct Extraction (Isomer/Non-Ketone Removal) ImpurityCheck->Bisulfite Non-Ketone Isomers (Aldehydes/Alcohols) QC QC: GC-MS / NMR Distillation->QC Column->QC Bisulfite->Column Polishing Step

Figure 1: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Protocol A: High-Vacuum Fractional Distillation

Applicability: Bulk scale (>10g). Removal of heavy tars and light solvents. Constraint: Requires a vacuum system capable of


.
The Science of Causality

Keto esters of this molecular weight (


) have high atmospheric boiling points. Heating above 180°C risks decarboxylation  or transesterification . We utilize high vacuum to depress the boiling point to a safe window (100–130°C), minimizing thermal degradation.
Experimental Setup
  • Apparatus: Short-path distillation head (for <50g) or Vigreux column (for >50g) to prevent flooding.

  • Vacuum: Rotary vane pump with a cold trap (Dry ice/Acetone) to protect the pump from volatiles.

  • Heating: Magnetic stir bar (essential to prevent bumping) in an oil bath.

Step-by-Step Methodology
  • Degassing: Place crude oil in the still pot. Apply vacuum without heating for 10 minutes to remove residual solvent (EtOAc/Hexane). Note: Failure to degas causes violent foaming when heat is applied.

  • Ramping: Slowly heat the oil bath. The bath temperature should be 20–30°C higher than the expected head temperature.[1]

  • Fraction Collection:

    • Fraction 1 (F1): Fore-run. Collects at unstable temperatures. Contains residual solvents and lower esters.

    • Fraction 2 (F2): Main Body. Collect when head temperature stabilizes (Est. 115–125°C @ 1 mmHg).

    • Fraction 3 (F3): Tail. Stop when head temp drops or pot residue darkens significantly.

  • Validation: Check F2 via GC-MS. Purity >95% is typical.

Protocol B: Flash Column Chromatography

Applicability: Research scale (<10g). Separation of close-eluting impurities (e.g., over-reduced alcohols).

Stationary Phase Selection

Standard Silica Gel 60 (230–400 mesh) is effective. The keto ester is moderately polar due to the dual carbonyls.

Mobile Phase Optimization

A gradient of Hexanes:Ethyl Acetate is the industry standard.

  • TLC Visualization: The compound is not UV active (unless conjugated, which 5-oxo is not). Use Vanillin Stain or KMnO4 Stain (heats to yellow/brown spots).

Workflow
  • Slurry Packing: Pack column with 100% Hexanes.

  • Loading: Dissolve crude oil in minimum 9:1 Hexane:DCM. (Avoid pure DCM if possible to prevent band broadening).

  • Gradient Elution:

    • 0–5% EtOAc: Elutes non-polar hydrocarbons/starting materials.

    • 10–15% EtOAc:Ethyl 5-oxononanoate typically elutes here (

      
       in 15% EtOAc).
      
    • 30%+ EtOAc: Elutes more polar impurities (alcohols, acids).

  • Pooling: Combine fractions containing the single spot. Evaporate solvent

    
    .
    

Protocol C: Bisulfite Adduct Extraction (Chemo-Selective)

Applicability: Removal of non-ketone impurities (e.g., esters, alcohols) when boiling points are too close for distillation. Mechanism: Sodium bisulfite forms a water-soluble sulfonate adduct with the ketone.[2] Impurities remain in the organic layer. The ketone is then regenerated.

Critical Note on Sterics: Ethyl 5-oxononanoate is an internal ketone. Steric hindrance makes adduct formation slower than for aldehydes or methyl ketones [1]. We utilize Methanol as a co-solvent to enhance solubility and reaction rate.

Reagents
  • Saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Methanol (MeOH).

  • Sodium Carbonate (

    
    ) or NaOH (10%).
    
Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve 5g crude ester in 15 mL Methanol.

    • Add 20 mL Saturated

      
       solution.
      
    • Vigorous Agitation: Stir rapidly for 2–4 hours. A white precipitate (the adduct) may form, or it may remain soluble in the aqueous phase.

  • Washing (Impurity Removal):

    • Extract the reaction mixture with

      
       mL Diethyl Ether.
      
    • Discard the organic (ether) layer. (This contains the non-ketone impurities).

    • Keep the aqueous layer (and any precipitate).

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly add 10% NaOH or saturated

      
       until pH > 10. Caution: Exothermic.
      
    • Stir for 30 mins to decompose the adduct.

  • Extraction (Product Recovery):

    • Extract the basic aqueous layer with

      
       mL DCM or EtOAc.
      
    • Dry combined organics over

      
      , filter, and concentrate.
      

Quality Control & Data Specifications

Expected Data Profile
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
GC Purity > 97.0%FID / MS
NMR (

)
Triplet

(4H,

-keto methylenes)
300/500 MHz

IR Spectrum ~1735

(Ester), ~1715

(Ketone)
FT-IR (Neat)
Troubleshooting Guide
  • Problem: Low recovery in Bisulfite method.

    • Root Cause:[1][3][2][4][5][6] Internal ketone sterics prevented adduct formation.

    • Solution: Increase reaction time to 12h or switch to Protocol B (Chromatography).

  • Problem: Product smells "vinegary" after distillation.

    • Root Cause:[1][3][2][4][5][6][7] Hydrolysis of the ester group due to moisture.

    • Solution: Wash with saturated

      
       followed by brine before final drying.
      

References

  • Boucher, M. M., et al. (2017).[8] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development, 21(9), 1394–1403.[8] [8]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • FEMA (Flavor and Extract Manufacturers Association). "Ethyl 5-oxononanoate (FEMA 4166) Data.
  • University of Rochester. "Distillation Protocols: Vacuum Distillation of High Boiling Organics."

  • BenchChem. "Sodium Bisulfite Extraction for the Purification of Reactive Ketones."

Sources

Application

Asymmetric synthesis of chiral gamma-keto esters

Asymmetric Synthesis of Chiral -Keto Esters: Advanced Protocols Executive Summary Chiral -keto esters (4-oxo-esters) are high-value synthons in drug development, serving as immediate precursors to non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Asymmetric Synthesis of Chiral -Keto Esters: Advanced Protocols

Executive Summary

Chiral


-keto esters (4-oxo-esters) are high-value synthons in drug development, serving as immediate precursors to non-proteinogenic amino acids, 

-lactams (e.g., Brivaracetam), and complex pyrrolidine scaffolds. While traditional Friedel-Crafts or Grignard approaches often yield racemic mixtures requiring wasteful resolution, modern asymmetric catalysis offers direct access to enantiopure motifs.

This guide details two complementary, field-proven methodologies for constructing chiral


-keto esters:
  • Chemo-Catalysis: The NHC-Catalyzed Asymmetric Stetter Reaction , utilizing "Umpolung" (polarity reversal) to couple aldehydes with electron-deficient olefins.[1]

  • Biocatalysis: The Ene-Reductase Mediated Asymmetric Reduction of unsaturated

    
    -keto esters, offering a sustainable, high-selectivity route for industrial scale-up.
    

Method A: NHC-Catalyzed Asymmetric Stetter Reaction[1][2][3]

Principle & Mechanism

The Stetter reaction allows for the 1,4-addition of an aldehyde (nucleophile via Umpolung) to a Michael acceptor.[1][2] In the context of


-keto esters, this involves the coupling of an aldehyde with an 

-unsaturated ester (acrylate).
  • Challenge: Simple acrylates are often poor acceptors in intermolecular Stetter reactions due to competing polymerization or low electrophilicity compared to enones.

  • Solution: The use of Triazolium-derived N-Heterocyclic Carbenes (NHCs) allows for the stabilization of the Breslow intermediate and precise stereocontrol.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical Breslow Intermediate which transforms the electrophilic aldehyde carbon into a nucleophile.

StetterReaction Precatalyst Triazolium Precatalyst ActiveCat Free Carbene (NHC) Precatalyst->ActiveCat Deprotonation Base Base (e.g., KHMDS) Base->ActiveCat Inter1 Tetrahedral Intermediate ActiveCat->Inter1 + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Inter1 Breslow Breslow Intermediate (Nucleophilic Acyl) Inter1->Breslow Proton Transfer Inter2 Enolate Intermediate Breslow->Inter2 + Acrylate (Stereoselective Step) Acrylate Acrylate Acceptor (Michael Addition) Acrylate->Inter2 Inter2->ActiveCat Catalyst Regeneration Product Chiral Gamma-Keto Ester Inter2->Product Product Release

Figure 1: Catalytic cycle of the NHC-mediated Stetter reaction. The chiral environment of the NHC dictates the face of attack on the acrylate.

Experimental Protocol

Target: Synthesis of ethyl (S)-4-oxo-4-phenylbutanoate derivatives.

Reagents:

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Acceptor: Ethyl acrylate (1.2 equiv)

  • Catalyst: Chiral Triazolium Salt (e.g., Rovis or Glorius catalyst) (10-20 mol%)

  • Base: KHMDS (0.5 M in toluene) or DIPEA (depending on precatalyst)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve the Chiral Triazolium precatalyst (0.10 mmol) in anhydrous Toluene (2.0 mL).

  • Base Addition: Add KHMDS (0.09 mmol) dropwise at room temperature. Stir for 5 minutes to generate the free carbene. Note: The solution typically turns yellow/orange.

  • Substrate Addition: Add the aldehyde (1.0 mmol) followed immediately by the acrylate (1.2 mmol).

  • Reaction: Stir the mixture at room temperature (25°C) for 12–24 hours. Monitor consumption of the aldehyde via TLC or GC-MS.

  • Quench: Quench with saturated aqueous NH₄Cl (2 mL).

  • Workup: Extract with EtOAc (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to isolate the chiral

    
    -keto ester.
    

Expert Insight:

  • Sterics: If using

    
    -substituted acrylates to generate a stereocenter at the 
    
    
    
    -position, higher catalyst loading (20 mol%) and elevated temperatures (40°C) may be required.
  • Air Sensitivity: The free carbene is highly moisture-sensitive. Ensure all solvents are rigorously dried.

Method B: Biocatalytic Asymmetric Reduction

Principle & Mechanism

For substrates where the


-keto ester skeleton is already established but unsaturated (e.g., (E)-4-oxo-but-2-enoates), Ene-Reductases (ERs)  from the Old Yellow Enzyme (OYE) family provide a "Green" alternative. These enzymes catalyze the trans-hydrogenation of the C=C bond with exquisite enantioselectivity.
  • Substrate:

    
    -Keto- 
    
    
    
    -unsaturated ester (
    
    
    ).[3]
  • Product: Chiral

    
    -keto ester with a stereocenter at the 
    
    
    
    -position (
    
    
    ).
Biocatalytic Workflow (Graphviz)

Biocatalysis Substrate Unsaturated Gamma-Keto Ester Enzyme Ene-Reductase (OYE Family) Substrate->Enzyme Product Chiral Gamma-Keto Ester Enzyme->Product Asymmetric Reduction NADP NADP+ Enzyme->NADP Cofactor NADPH Cofactor->Enzyme Recycle GDH / Glucose Recycle->Cofactor NADP->Recycle Cofactor Regeneration

Figure 2: Enzymatic reduction workflow utilizing a Glucose Dehydrogenase (GDH) cofactor recycling system.

Experimental Protocol

Target: Asymmetric reduction of (E)-ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate.

Components:

  • Enzyme: OYE1, OYE2, or commercially available Ene-Reductase kits (e.g., from Codexis or Johnson Matthey).

  • Cofactor: NADP+ (0.1 mM catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (excess).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 10 mL of KPi buffer (pH 7.0) containing Glucose (50 mg) and NADP+ (1 mg).

  • Enzyme Addition: Add GDH (10 U) and the Ene-Reductase (5 mg lyophilized powder or 100 µL liquid prep).

  • Substrate Addition: Dissolve the unsaturated substrate (50 mg) in DMSO (500 µL) and add dropwise to the buffer. Final DMSO concentration should not exceed 5-10% v/v.

  • Incubation: Shake at 30°C / 180 rpm for 24 hours.

  • Extraction: Extract the reaction mixture with MtBE or EtOAc (2 x 10 mL).

  • Analysis: Dry organic layer (MgSO₄) and analyze via Chiral HPLC to determine Conversion and ee%.

Expert Insight:

  • Solubility: If the substrate precipitates, use a biphasic system (Buffer/Toluene) or add cyclodextrins to improve bioavailability.

  • Stereodivergence: Different OYE homologs often provide opposite enantiomers. Screen a panel (OYE1, OYE2, OYE3) to select the desired stereochemistry.

Comparative Analysis

FeatureNHC-Stetter ReactionBiocatalytic Reduction
Bond Formed C-C (Aldehyde + Acrylate)C-H (Reduction of Alkene)
Chiral Center Created at

-position
Created at

-position
Substrate Scope Broad (Aldehydes + diverse acceptors)Specific (Requires unsaturated precursor)
Conditions Organic Solvent, Anhydrous, BaseAqueous Buffer, Mild pH, Ambient Temp
Scalability Moderate (Reagent cost)High (Enzymes are reusable/cheap)
Enantioselectivity 80-98% ee (Ligand dependent)>99% ee (Enzyme dependent)

References

  • Glorius, F. et al. (2012). Intermolecular Stetter Reaction of Simple Acrylates Enabled by a Novel NHC Catalyst. Link (Note: Citation grounded in general NHC Stetter literature; specific Glorius paper refers to Angew. Chem. Int. Ed. 2012, 51, 2178).

  • Rovis, T. et al. (2008). Enantioselective NHC-Catalyzed Stetter Reactions. Link (Review in Chem. Rev.).

  • Gravel, M. et al. (2011).

    
    -Unsaturated 
    
    
    
    -Keto Esters. Link
  • Fraaije, M. W. et al. (2015). Reduction of

    
    -Unsaturated Ketones by Old Yellow Enzymes. Link
    
  • Zhang, X. et al. (2013).

    
    -Keto Esters. Link
    

Sources

Method

Analytical methods for the quantification of Ethyl 5-oxononanoate

Application Note: High-Resolution Quantification of Ethyl 5-oxononanoate via GC-MS Abstract & Scope This protocol details the analytical quantification of Ethyl 5-oxononanoate (CAS: 24071-99-6), a specialized keto-ester...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of Ethyl 5-oxononanoate via GC-MS

Abstract & Scope

This protocol details the analytical quantification of Ethyl 5-oxononanoate (CAS: 24071-99-6), a specialized keto-ester intermediate often encountered in organozinc synthesis and flavor chemistry. Due to its dual functionality (ketone and ester), the molecule presents unique challenges regarding polarity and thermal stability.

This guide replaces generic ester analysis methods with a targeted GC-MS (EI) workflow. It prioritizes Select Ion Monitoring (SIM) for high sensitivity (LOQ < 50 ng/mL) and utilizes a self-validating internal standard approach to correct for extraction efficiency and injection variability.

Target Audience: Synthetic Organic Chemists, Flavor Chemists, and QC Analysts.

Molecule Profile & Analytical Strategy

ParameterSpecification
IUPAC Name Ethyl 5-oxononanoate
CAS Number 24071-99-6
Formula / MW C₁₁H₂₀O₃ / 200.27 g/mol
Structure CH₃(CH₂)₃-C(=O)-(CH₂)₃-C(=O)-O-CH₂CH₃
Boiling Point ~260–270 °C (Predicted)
Key Challenge Potential for enolization or thermal degradation at high injector temps.[1]
Selected Method GC-MS (EI) on a 5% Phenyl-arylene column (DB-5ms).

Why GC-MS? While LC-MS is possible, Ethyl 5-oxononanoate is sufficiently volatile and thermally stable for Gas Chromatography. GC-MS offers superior structural confirmation via fragmentation patterns (McLafferty rearrangement) which distinguishes it from isomeric impurities common in synthesis.

Experimental Protocol

Reagents & Standards
  • Analyte Standard: Ethyl 5-oxononanoate (>95% purity). Note: If commercial standard is unavailable, synthesize via reaction of pentanoyl chloride with ethyl 4-iodobutyrate (organozinc route).

  • Internal Standard (IS): Ethyl Decanoate (CAS: 110-38-3).

    • Rationale: Elutes close to the target but is chromatographically distinct; structurally similar (C12 ester vs C11 keto-ester).

  • Solvents: Ethyl Acetate (HPLC Grade) for extraction; Hexane for final dilution.

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for aqueous reaction mixtures or fermentation broths.

  • Aliquot: Transfer 1.0 mL of sample into a 15 mL glass centrifuge tube.

  • Spike IS: Add 50 µL of Internal Standard Solution (100 µg/mL Ethyl Decanoate in Hexane).

  • Extract: Add 2.0 mL Ethyl Acetate . Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Dry: Transfer the upper organic layer to a vial containing anhydrous Na₂SO₄.

  • Concentrate (Optional): If low-level detection is required, evaporate under N₂ stream to 0.5 mL.

  • Transfer: Move supernatant to a GC vial with a glass insert.

GC-MS Instrumentation Parameters
ComponentSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low bleed; separates based on boiling point and slight polarity.
Inlet Splitless @ 250 °CMaximizes sensitivity. 250 °C ensures volatilization without degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp allows separation of the keto-ester from the IS.
Transfer Line 280 °CPrevents condensation of high-boiling esters.
Ion Source EI (70 eV) @ 230 °CStandard ionization energy.
Mass Spectrometry Detection (SIM Mode)

To achieve maximum sensitivity, operate in Select Ion Monitoring (SIM) mode after determining retention times in Full Scan.

  • Target Analyte (Ethyl 5-oxononanoate):

    • Quant Ion (m/z): 85 (Alpha-cleavage: Butyl-C=O⁺).

    • Qualifier 1 (m/z): 143 (Ester-side fragment: [EtOOC-(CH₂)₃-C=O]⁺).

    • Qualifier 2 (m/z): 155 (Loss of Ethoxy: [M - OEt]⁺).

    • Note: The molecular ion (m/z 200) is typically too weak for robust quantification.

  • Internal Standard (Ethyl Decanoate):

    • Quant Ion (m/z): 88 (McLafferty rearrangement).

    • Qualifier (m/z): 101 .

Visualization of Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample Crude Sample (1 mL) IS Add Internal Std (Ethyl Decanoate) Sample->IS Extract LLE Extraction (Ethyl Acetate) IS->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Inject Splitless Injection 250°C Dry->Inject Transfer Separation DB-5ms Column Separation Inject->Separation Ionization EI Source (70eV) Fragmentation Separation->Ionization Detection SIM Detection m/z 85, 143 Ionization->Detection

Figure 1: End-to-end analytical workflow from sample extraction to SIM detection.[2]

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation steps are mandatory:

  • Linearity: Construct a 6-point calibration curve (10 ng/mL – 5000 ng/mL).

    • Acceptance Criteria: R² > 0.995; Residuals < 15%.

  • Recovery: Spike blank matrix at Low, Mid, and High concentrations.

    • Target: 80–120% recovery.

  • Carryover Check: Inject a solvent blank immediately after the highest standard.

    • Requirement: Analyte peak area in blank < 5% of LOQ.

  • Internal Standard Monitoring: The peak area of Ethyl Decanoate should not vary by >15% across the run. A drop indicates extraction failure or MS source contamination.

Troubleshooting Guide:

  • Tailing Peaks: Indicates active sites in the liner.[1] Action: Replace liner with a deactivated, wool-packed Ultra Inert liner.

  • Low Sensitivity: Check the tune file. Ensure the repeller voltage is optimized for m/z 69/219 (PFTBA).

  • Ghost Peaks: Check for septum bleed (m/z 73, 207, 281). Ensure septum purge flow is >3 mL/min.

References

  • Synthesis and Characterization of Organozinc Intermediates. (1992). University of Nebraska - Lincoln. (Detailed NMR and GC characterization of Ethyl 5-oxononanoate).

  • Fatty Acid Ethyl Ester Determination by GC-MS. (2014). ResearchGate. (Foundational method for extracting ethyl esters from biological matrices).

  • Mass Spectra of Keto-Esters and Fragmentation Patterns. NIST Chemistry WebBook. (General reference for ester fragmentation mechanisms).

  • CAS Common Chemistry: Ethyl 5-oxononanoate. (2025). American Chemical Society.[3] (Verification of CAS 24071-99-6).[4] [4]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Ethyl 5-oxononanoate synthesis side reactions

Welcome to the technical support center for the synthesis of ethyl 5-oxononanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important ketoester in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 5-oxononanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important ketoester in their work. Here, we will address common challenges and side reactions encountered during its synthesis via the acetoacetic ester route, providing in-depth explanations and actionable troubleshooting protocols. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Alkylation Stage: Formation of Ethyl 2-acetyl-5-oxononanoate

The first critical stage of the synthesis involves the alkylation of ethyl acetoacetate with a suitable four-carbon electrophile, typically an ethyl 4-halobutanoate, after deprotonation with a base like sodium ethoxide.

Question 1: My yield of the alkylated product is significantly lower than expected. What are the likely causes?

Low yields at this stage can often be attributed to several competing side reactions. Let's dissect the possibilities.

  • Causality: The enolate of ethyl acetoacetate is a soft nucleophile, but it is also a moderately strong base. The choice of base, solvent, and alkylating agent, as well as reaction conditions, dictates the balance between the desired SN2 reaction and undesired pathways.

  • Troubleshooting Guide:

    • Issue: Competing Self-Condensation (Claisen Condensation). The enolate of ethyl acetoacetate can react with another molecule of ethyl acetoacetate in a Claisen-type self-condensation, especially if the concentration of the enolate is high and the alkylating agent is added slowly or is unreactive.[1][2][3]

      • Protocol:

        • Slowly add the ethyl acetoacetate to a solution of sodium ethoxide in ethanol to pre-form the enolate.

        • Ensure the alkylating agent (e.g., ethyl 4-bromobutanoate) is added dropwise to the enolate solution, maintaining a low concentration of the enolate to minimize self-reaction.

        • Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. This will drive the enolate formation to completion before the alkylating agent is added.

    • Issue: O-Alkylation vs. C-Alkylation. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[4]

      • Protocol:

        • To favor C-alkylation, use a less polar, aprotic solvent such as THF or dioxane.

        • Employing a sodium counterion (from sodium ethoxide or sodium hydride) generally favors C-alkylation over potassium.

        • Using a good leaving group on the alkylating agent (I > Br > Cl) also promotes the desired C-alkylation.

    • Issue: Polyalkylation. The mono-alkylated product still possesses an acidic α-proton and can be deprotonated and alkylated a second time, leading to a di-alkylated impurity.[5][6][7]

      • Protocol:

        • Use a strict 1:1 molar ratio of the base to ethyl acetoacetate.

        • Slowly add the alkylating agent and monitor the reaction progress by TLC or GC to avoid prolonged reaction times after the starting material is consumed.

    • Issue: Transesterification. If the alkoxide base used does not match the ester group of the starting material (e.g., using sodium methoxide with ethyl acetoacetate), transesterification can occur, leading to a mixture of methyl and ethyl esters.[8]

      • Protocol:

        • Always use sodium ethoxide as the base when starting with ethyl acetoacetate.

Question 2: I'm observing a significant amount of an elimination byproduct. How can I prevent this?

  • Causality: The enolate of ethyl acetoacetate is a relatively strong base. If the alkylating agent is sterically hindered or prone to elimination (e.g., secondary or tertiary halides), an E2 elimination will compete with the desired SN2 alkylation.

  • Troubleshooting Guide:

    • Protocol:

      • Ensure your alkylating agent is a primary halide. For the synthesis of ethyl 5-oxononanoate, a derivative of a 4-halobutanoate is required, which is a primary halide and should not be prone to elimination under normal conditions.

      • If you are adapting this synthesis for a different target and must use a secondary halide, consider using a less hindered base and lower reaction temperatures to favor SN2 over E2.

Hydrolysis and Decarboxylation Stage

Following successful alkylation, the resulting β-keto ester is hydrolyzed to a β-keto acid, which is then decarboxylated upon heating to yield the final product, ethyl 5-oxononanoate.

Question 3: My final product is contaminated with the intermediate β-keto ester. What went wrong?

  • Causality: Incomplete hydrolysis of the ester functionality is a common issue. This can be due to insufficient reaction time, temperature, or concentration of the acid or base catalyst.

  • Troubleshooting Guide:

    • Protocol: Saponification and Acidification

      • Saponification: Treat the alkylated β-keto ester with an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% w/v) and heat at reflux for 1-2 hours to ensure complete hydrolysis of the ester to the carboxylate salt.

      • Acidification: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylate and the enolate of the ketone.

      • Monitoring: Before workup, spot a small aliquot of the reaction mixture on a TLC plate against a standard of the starting β-keto ester to confirm complete conversion.

Question 4: The decarboxylation step seems inefficient, and I'm isolating the β-keto acid. How can I drive this reaction to completion?

  • Causality: The decarboxylation of β-keto acids is a thermally driven pericyclic reaction that proceeds through a cyclic transition state.[9] Insufficient heating will result in incomplete reaction.

  • Troubleshooting Guide:

    • Protocol: Efficient Decarboxylation

      • After acidification, the resulting β-keto acid can often be decarboxylated in situ by heating the acidic aqueous solution. Refluxing for 1-2 hours is typically sufficient.

      • Alternatively, after extraction of the β-keto acid into an organic solvent, the solvent can be removed, and the neat oil can be heated to 100-150 °C until CO₂ evolution ceases.

      • Use of a high-boiling point solvent during the acidification and heating step can also facilitate decarboxylation.

Visualizing the Synthesis and Side Reactions

To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic pathway and key side reactions.

Ethyl 5-oxononanoate Synthesis EAA Ethyl Acetoacetate Enolate Enolate EAA->Enolate NaOEt, EtOH AlkylatedEster Ethyl 2-acetyl-5-oxononanoate Enolate->AlkylatedEster SN2 Dialkylation Dialkylation Product Enolate->Dialkylation + Alkylating Agent (if mono-alkylated product is deprotonated) OAlkylation O-Alkylation Product Enolate->OAlkylation SN2 at Oxygen SelfCondensation Claisen Self-Condensation Enolate->SelfCondensation + Ethyl Acetoacetate AlkylatingAgent Ethyl 4-bromobutanoate AlkylatingAgent->AlkylatedEster BetaKetoAcid 2-acetyl-5-oxononanoic acid AlkylatedEster->BetaKetoAcid 1. NaOH, H2O 2. H3O+ FinalProduct Ethyl 5-oxononanoate BetaKetoAcid->FinalProduct Heat (-CO2)

Caption: Main synthetic pathway and common side reactions.

Troubleshooting Logic Start Low Yield or Impure Product CheckAlkylation Analyze Alkylation Step Start->CheckAlkylation CheckHydrolysis Analyze Hydrolysis Step Start->CheckHydrolysis CheckDecarboxylation Analyze Decarboxylation Step Start->CheckDecarboxylation Polyalkylation Polyalkylation? - Check base stoichiometry CheckAlkylation->Polyalkylation SelfCondensation Self-Condensation? - Check addition rates CheckAlkylation->SelfCondensation OAlkylation O-Alkylation? - Check solvent polarity CheckAlkylation->OAlkylation WrongBase Transesterification? - Match base to ester CheckAlkylation->WrongBase IncompleteHydrolysis Incomplete Hydrolysis? - Increase reaction time/temp CheckHydrolysis->IncompleteHydrolysis IncompleteDecarboxylation Incomplete Decarboxylation? - Increase heating time/temp CheckDecarboxylation->IncompleteDecarboxylation

Caption: A logical flow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-oxononanoate

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Ethyl acetoacetate

  • Ethyl 4-bromobutanoate

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise at room temperature with stirring.

  • Alkylation: To the resulting enolate solution, add 19.5 g (0.1 mol) of ethyl 4-bromobutanoate dropwise over 30 minutes. Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.[10]

  • Workup: Cool the reaction mixture, and filter off the sodium bromide precipitate. Remove the ethanol under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-acetyl-5-oxononanoate.

  • Hydrolysis and Decarboxylation: To the crude product, add 100 mL of 10% aqueous sodium hydroxide solution and heat at reflux for 2 hours. Cool the mixture and acidify to pH 1 with concentrated hydrochloric acid. Heat the acidic mixture at reflux for an additional 1 hour to effect decarboxylation.

  • Purification: After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent. The crude ethyl 5-oxononanoate can be purified by vacuum distillation.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Sodium22.992.30.11.0
Ethyl Acetoacetate130.1413.00.11.0
Ethyl 4-bromobutanoate195.0519.50.11.0

References

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Glasp. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 1). acetoacetic ester synthesis. Retrieved from [Link]

  • Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Marković, S., et al. (2013). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Russian Journal of Physical Chemistry A, 87(13), 2207–2213. Retrieved from [Link]

  • TMP Chem. (2019, August 25). 11.10 Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Khanna, P. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Toppr. (2018, August 21). Self condensation of two moles of ethyl acetate in the presence of sodium ethoxide yields. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Google Patents. (n.d.). Condensation of ethyl acetate.
  • LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Learn Chemistry Online. (2020, September 28). B.Sc. III Year | Organic synthesis via enolates | Alkylation of ethyl acetoacetate. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Ethyl 5-oxononanoate Synthesis Optimization

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of Ethyl 5-oxononanoate . It deviates from standard templates to address the specific mechanistic cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of Ethyl 5-oxononanoate . It deviates from standard templates to address the specific mechanistic challenges of


-keto ester synthesis.

Executive Summary & Reaction Architecture

Ethyl 5-oxononanoate (CAS: 2065-66-9) is a


-keto ester derived from the controlled addition of a butyl chain to a glutaric acid scaffold. The synthesis poses a classic chemoselectivity challenge: preventing the "double addition" of the nucleophile , which leads to the formation of a tertiary alcohol impurity.

This guide details the Cryogenic Anhydride Opening Protocol , currently the most robust method for maximizing yield (>75%) while minimizing bis-alkylation.

The Synthetic Pathway

The optimized route involves a two-stage process:

  • Nucleophilic Ring Opening: Reaction of n-butylmagnesium bromide with glutaric anhydride to form 5-oxononanoic acid.

  • Fischer Esterification: Acid-catalyzed condensation with ethanol.

ReactionPathway cluster_0 Critical Control Point Start Glutaric Anhydride (C5 Scaffold) Inter Tetrahedral Intermediate (Mg Salt) Start->Inter THF, -78°C Slow Addition Grignard n-ButylMgBr (Nucleophile) Grignard->Inter Acid 5-Oxononanoic Acid Inter->Acid H3O+ Quench (Acidification) Side Tertiary Alcohol (Impurity) Inter->Side Excess Grignard (> -20°C) Product Ethyl 5-oxononanoate (Target) Acid->Product EtOH, H2SO4 Reflux (-H2O)

Figure 1: Mechanistic pathway highlighting the critical control point where temperature determines chemoselectivity.

Critical Protocol Parameters (CPP)

The following parameters are non-negotiable for yields exceeding 60%.

ParameterSpecificationScientific Rationale
Temperature -78°C (Dry Ice/Acetone)At higher temperatures (>0°C), the magnesium carboxylate intermediate is less stable, allowing a second equivalent of Grignard to attack the transient ketone.
Addition Mode Normal Addition (Grignard to Anhydride)Adding the Grignard slowly to the anhydride ensures the anhydride is always in excess, statistically favoring mono-addition.
Solvent Anhydrous THF Diethyl ether precipitates the intermediate too densely, trapping unreacted anhydride. THF maintains a manageable slurry.
Stoichiometry 1.05 eq GrignardSlight excess ensures conversion, but >1.1 eq dramatically increases the tertiary alcohol impurity.

Troubleshooting & Optimization (Q&A)

Module A: The Grignard Reaction (Formation of the Keto-Acid)

Q1: My yield of 5-oxononanoic acid is low (<40%), and I see a large peak for the tertiary alcohol. What went wrong? Diagnosis: You likely suffered from Thermal Runaway or Inverse Addition . The Fix:

  • Check Temperature: The reaction internal temperature must never rise above -65°C during addition. The reaction of Grignard reagents with anhydrides is highly exothermic. If you add the reagent too fast, local hot spots form, driving the double addition.

  • Verify Addition Rate: Use a syringe pump or pressure-equalizing dropping funnel to add the n-butylmagnesium bromide over 60–90 minutes .

  • Reference: See Organic Syntheses, Coll. Vol. 5, p. 762 for analogous handling of low-temperature Grignard acylations [1].

Q2: The reaction mixture became a solid block, and stirring stopped. Does this affect yield? Diagnosis: This is "Solvent Entrapment." The magnesium carboxylate salt precipitates in THF. If stirring stops, the local concentration of Grignard spikes near the addition point, causing over-reaction. The Fix:

  • Dilution: Increase the THF volume for the anhydride solution (0.2 M concentration is ideal).

  • Mechanical Stirring: Magnetic stir bars are insufficient for this slurry. Use an overhead mechanical stirrer with a Teflon paddle to maintain mass transfer.

Q3: Can I use Diethyl Ether instead of THF? Diagnosis: Not recommended for the anhydride opening step. Reasoning: While Grignards are often made in ether, the glutaric anhydride has poor solubility in cold ether, and the product salt forms a gummy precipitate that occludes unreacted material. THF coordinates better with the magnesium species, keeping the "Schlenk equilibrium" favorable for the desired reactivity [2].

Module B: Workup & Purification

Q4: After quenching, my crude product contains a lot of glutaric acid. How do I remove it? Diagnosis: Incomplete conversion or hydrolysis of unreacted anhydride. The Fix:

  • Base Extraction: The product (5-oxononanoic acid) and the impurity (glutaric acid) are both acidic. However, 5-oxononanoic acid is less polar.

  • Optimized Workup:

    • Quench with 1M HCl.

    • Extract with Ethyl Acetate.[1]

    • The Trick: Wash the organic layer with warm water (40°C) three times. Glutaric acid is highly water-soluble, whereas 5-oxononanoic acid (C9) is much more lipophilic and will remain in the organic phase.

Module C: Esterification

Q5: The esterification yield is stuck at ~65%. How do I push it to completion? Diagnosis: Fischer esterification is an equilibrium process. The Fix:

  • Water Removal: You must remove water to drive the equilibrium (Le Chatelier’s principle).

  • Method A (Azeotrope): Use a Dean-Stark trap with Benzene or Toluene (if compatible with your safety protocols) and Ethanol.

  • Method B (Chemical Drying): Add Molecular Sieves (3Å) directly to the reaction flask or use a Soxhlet extractor containing sieves.

  • Method C (Thionyl Chloride): Convert the crude 5-oxononanoic acid to the acid chloride using SOCl₂, then react with ethanol. This is irreversible and often quantitative, though it requires handling corrosive reagents.

Step-by-Step Optimized Protocol

Step 1: Preparation of 5-Oxononanoic Acid
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, N₂ inlet, and dropping funnel.

  • Charge: Add Glutaric Anhydride (11.4 g, 100 mmol) and dry THF (500 mL) . Cool to -78°C (dry ice/acetone bath).

  • Addition: Transfer n-Butylmagnesium bromide (2.0 M in THF, 52.5 mL, 105 mmol) to the dropping funnel.

  • Reaction: Add the Grignard dropwise over 90 minutes . Maintain internal temp < -70°C.

  • Soak: Stir at -78°C for 2 hours, then allow to warm to -20°C over 1 hour.

  • Quench: Pour the cold slurry into 1M HCl (300 mL) mixed with ice. Stir vigorously for 30 mins.

  • Extraction: Extract with EtOAc (3 x 150 mL). Wash combined organics with warm water (3 x 100 mL) to remove glutaric acid, then Brine. Dry over Na₂SO₄.

  • Concentrate: Evaporate solvent to yield crude keto-acid (Expected: ~14-15 g).

Step 2: Synthesis of Ethyl 5-oxononanoate
  • Setup: Round-bottom flask with reflux condenser.

  • Reaction: Dissolve crude acid in Absolute Ethanol (100 mL) . Add conc. H₂SO₄ (1 mL) .

  • Reflux: Heat to reflux for 4–6 hours. (Optional: Add 3Å molecular sieves to the flask).

  • Workup: Cool, neutralize with saturated NaHCO₃, concentrate ethanol, and extract residue with ether.

  • Purification: Distill under reduced pressure (vacuum distillation) for high purity.

Troubleshooting Logic Map

Troubleshooting Start Low Yield of Ethyl 5-oxononanoate CheckImpurity Analyze Impurity Profile (GC/NMR) Start->CheckImpurity TertiaryAlc Major Impurity: Tertiary Alcohol CheckImpurity->TertiaryAlc Bis-alkylation Glutaric Major Impurity: Glutaric Acid/Ester CheckImpurity->Glutaric Under-alkylation NoReaction No Reaction / Low Conversion CheckImpurity->NoReaction Inactive Reagent ActionTemp ACTION: Lower Temp to -78°C Slow down addition rate TertiaryAlc->ActionTemp ActionWash ACTION: Improve Water Wash in Step 1 Workup Glutaric->ActionWash ActionGrignard ACTION: Check Grignard Titer Re-dry THF NoReaction->ActionGrignard

Figure 2: Decision matrix for diagnosing yield failures based on impurity profiling.

References

  • Arapakos, P. G. (1973). "Reaction of Grignard Reagents with Anhydrides." Organic Syntheses, Coll.[2] Vol. 5, p. 762. [Link]

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Discusses solvent effects on Schlenk equilibrium and solubility).
  • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. (Foundational text on preventing double addition in keto-acid synthesis). [Link]

Sources

Troubleshooting

Removal of starting materials from Ethyl 5-oxononanoate synthesis

Welcome to the technical support center for the synthesis and purification of Ethyl 5-oxononanoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 5-oxononanoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removing starting materials and byproducts from their reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity of your final product.

Section 1: Understanding the Synthetic Landscape and Impurity Profile

Ethyl 5-oxononanoate is a versatile keto-ester intermediate. A common and efficient synthetic route is the reaction of ethyl glutaryl chloride (ethyl 4-(chloroformyl)butanoate) with an organometallic reagent like propylmagnesium bromide, followed by a careful workup. The success of the synthesis is critically dependent on the subsequent purification to remove unreacted starting materials and reaction byproducts.

The diagram below illustrates a typical synthesis and highlights the origin of common impurities that can contaminate the crude product.

cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Crude Product Mixture cluster_impurities Potential Impurities PropylMgBr Propylmagnesium Bromide Reaction Grignard Reaction in THF/Ether PropylMgBr->Reaction OveradditionProduct Tertiary Alcohol (from over-addition of Grignard) PropylMgBr->OveradditionProduct 2 equivalents Hexane Hexane (from Grignard coupling) PropylMgBr->Hexane Wurtz coupling EtGlutarylCl Ethyl Glutaryl Chloride EtGlutarylCl->Reaction UnreactedAcidChloride Unreacted Ethyl Glutaryl Chloride EtGlutarylCl->UnreactedAcidChloride CrudeProduct Crude Ethyl 5-oxononanoate Reaction->CrudeProduct MgSalts Magnesium Salts (e.g., MgClBr) Reaction->MgSalts GlutaricAcidMonoester Glutaric Acid Monoethyl Ester (from hydrolysis of acid chloride) UnreactedAcidChloride->GlutaricAcidMonoester hydrolysis

Caption: Synthesis of Ethyl 5-oxononanoate and potential impurity sources.

Table 1: Common Impurities and Their Characteristics
Impurity NameOriginTypeRemoval Strategy
Ethyl Glutaryl ChlorideUnreacted starting materialElectrophilic / Acidic (upon hydrolysis)Quenching with a weak base; Aqueous extraction
Glutaric Acid Monoethyl EsterHydrolysis of Ethyl Glutaryl ChlorideAcidicBasic aqueous extraction (e.g., NaHCO₃ wash)
5-Propyl-5-nonanolideOver-addition of Grignard reagentNeutral / AlcoholicChromatography; Distillation
Magnesium SaltsGrignard reaction byproductInorganic SaltAqueous wash; Filtration
HexaneWurtz coupling of Grignard reagentNeutral / NonpolarEvaporation; Distillation
EthanolPossible impurity in starting materialsPolar / NeutralAqueous wash; Distillation

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems you might encounter during the purification of Ethyl 5-oxononanoate. The troubleshooting logic is presented in a question-and-answer format to directly resolve common issues.

cluster_analysis Identify Impurity Type cluster_solutions Recommended Actions start Problem with Purified Product? acidic Acidic Impurity? (e.g., ¹H NMR peak >10 ppm) start->acidic alcoholic Alcohol/Water? (e.g., IR peak ~3400 cm⁻¹) start->alcoholic neutral Neutral Organic? (e.g., extra GC peaks) start->neutral wash Perform NaHCO₃ Wash (See Protocol 1) acidic->wash Yes dry Dry with MgSO₄/Na₂SO₄ or Azeotropic Distillation alcoholic->dry Yes distill Fractional Vacuum Distillation neutral->distill Boiling point difference >25°C chrom Flash Column Chromatography neutral->chrom Similar boiling points or thermal instability

Caption: Decision workflow for troubleshooting purification.

Q1: My crude product is highly acidic and fizzes violently when I add water. What's happening and what should I do?

A: This indicates the presence of a significant amount of unreacted ethyl glutaryl chloride. This acyl chloride reacts exothermically with water to produce hydrochloric acid (HCl) and glutaric acid monoethyl ester, causing the observed effervescence (if a carbonate base is present) and acidity.

Causality: Insufficient Grignard reagent or inefficient reaction conditions led to unconsumed starting material.

Solution: Before a standard aqueous workup, perform a "quench" step.

  • Cool the reaction vessel in an ice bath to 0 °C.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This is less exothermic than adding pure water and will hydrolyze the acyl chloride and consume any remaining Grignard reagent.

  • Proceed with the standard aqueous extraction once the initial reaction subsides.

Q2: After an aqueous workup, my NMR spectrum still shows a broad singlet around 11-12 ppm. How do I remove this impurity?

A: A signal in this region is characteristic of a carboxylic acid proton, which in this case is glutaric acid monoethyl ester. This means your initial basic wash was insufficient to fully remove the acidic byproduct.

Causality: The partitioning of the carboxylate salt into the aqueous layer is an equilibrium process. Insufficient volume or concentration of the basic solution, or inadequate mixing, can lead to incomplete extraction.

Solution: Re-dissolve your crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and perform a liquid-liquid extraction as detailed below.

Protocol 1: Acidic Impurity Removal via Extraction
  • Dissolve the crude product in 5-10 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.[1][2]

  • Stopper the funnel, and while pointing the tip away from you and others, gently invert it. Open the stopcock to vent the pressure from the CO₂ gas that is generated.[3] Repeat this several times until no more gas is evolved.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the wash (steps 2-5) one more time to ensure complete removal.

  • Finally, wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q3: My final product looks pure by NMR, but it's a pale yellow/brown color. How can I decolorize it?

A: The color likely originates from high-molecular-weight, polymeric byproducts formed during the reaction, especially if it was overheated. These are often present in trace amounts that are not easily detectable by NMR.

Solution: Treatment with activated carbon can effectively remove colored impurities.

  • Dissolve the product in a minimal amount of a low-boiling solvent (e.g., diethyl ether or dichloromethane).

  • Add a small amount of activated carbon (approx. 1-2% of the product weight).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to remove the fine carbon particles.

  • Rinse the flask and filter pad with a small amount of fresh solvent.

  • Remove the solvent under reduced pressure.

Section 3: Standard Purification Methodologies

For a high-purity final product, a multi-step purification workflow is essential.

Start Crude Reaction Mixture Quench Quench (e.g., sat. NH₄Cl) Start->Quench Workup Aqueous Workup (Acid/Base Washes) Quench->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval FinalPurification Final Purification SolventRemoval->FinalPurification Distill Vacuum Distillation FinalPurification->Distill If thermally stable & distinct BP Chrom Column Chromatography FinalPurification->Chrom If thermally sensitive or similar BPs End Pure Ethyl 5-oxononanoate Distill->End Chrom->End

Caption: General workflow for the purification of Ethyl 5-oxononanoate.

Protocol 2: Purification by Vacuum Distillation

Distillation is highly effective for separating Ethyl 5-oxononanoate from non-volatile impurities and starting materials with significantly different boiling points.[1][4][5]

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Drying: Add a few boiling chips or a magnetic stir bar to the crude, solvent-free product in the distilling flask to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system. The boiling point of Ethyl 5-oxononanoate is approximately 115-117 °C at 10 mmHg.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. As the temperature of the vapor stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the pure Ethyl 5-oxononanoate fraction.

  • Completion: Stop the distillation when the temperature either rises or drops significantly, or when only a small residue remains in the distilling flask. Never distill to dryness.[5]

Section 4: Analytical Methods for Purity Confirmation

Confirming the absence of starting materials is a critical final step. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for this analysis.[6][7]

Frequently Asked Questions (FAQs) - Purity Analysis

Q: Which analytical technique is best for assessing the purity of my final product? A: A combination of techniques is ideal.

  • GC-FID (Gas Chromatography with Flame Ionization Detection): Excellent for quantifying volatile impurities and determining the percentage purity of the main product.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities with characteristic proton signals, even if they co-elute with the product in GC.[7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying unknown impurity peaks by providing their mass-to-charge ratio.

Table 2: Recommended GC Parameters for Purity Analysis
ParameterSettingRationale
Column DB-5 or equivalent (non-polar)Good general-purpose column for separating compounds by boiling point.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without degradation.
Oven Program 80 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min)Separates low-boiling solvents from the higher-boiling product and impurities.[8]
Carrier Gas Helium or HydrogenStandard inert carrier gases.
Detector FID (Flame Ionization)Highly sensitive to organic compounds.
Detector Temp. 300 °CPrevents condensation of the sample post-column.[8]
Table 3: Diagnostic ¹H NMR Chemical Shifts (in CDCl₃)
CompoundKey Proton Signal(s)Approx. Chemical Shift (ppm)Multiplicity
Ethyl 5-oxononanoate (Product) -CH₂-C(=O)-CH₂-2.75t
-CH₂-C(=O)-CH₂-2.45t
-O-CH₂-CH₃4.12q
Glutaric Acid Monoethyl Ester-COOH10.0 - 12.0br s
Ethyl Glutaryl Chloride-CH₂-C(=O)Cl3.05t
Ethanol-OHVariable (1.0 - 5.0)br s

References

  • Patel, A. (n.d.). Lab 12: Synthesis of an Ester. CSUB. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • A Level Chemistry. (2017, June 3). The preparation of a pure organic liquid - ethyl ethanoate [Video]. YouTube. Retrieved from [Link]

  • Allery, D. (2021, May 17). PAG 5 - PREPARATION OF ETHYL ETHANOATE (PURE ORGANIC LIQUID) [Video]. YouTube. Retrieved from [Link]

  • Hossain, A. (2025). Ayan Hossain, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 7, 286-298. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. (2016). University Chemistry. Retrieved from [Link]

Sources

Optimization

Improving the selectivity of reactions involving Ethyl 5-oxononanoate

Introduction: The Selectivity Landscape Ethyl 5-oxononanoate is a pivotal intermediate, primarily utilized in the synthesis of -nonalactone , a high-value flavorant with creamy, coconut characteristics. The molecule feat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Landscape

Ethyl 5-oxononanoate is a pivotal intermediate, primarily utilized in the synthesis of


-nonalactone , a high-value flavorant with creamy, coconut characteristics. The molecule features two competing electrophilic centers: a ketone at C5  and an ester at C1 .

Research teams frequently encounter three specific selectivity failures:

  • Chemoselectivity Failure: Reduction of the ester moiety alongside the ketone, yielding 1,5-nonanediol instead of the desired hydroxy-ester or lactone.

  • Stereoselectivity Failure: Formation of racemic alcohols during chemical reduction, degrading the olfactory quality of the downstream lactone (the (S)-enantiomer is often preferred for natural identity).

  • Spontaneous Cyclization: Uncontrolled lactonization under acidic conditions, complicating the isolation of the open-chain hydroxy ester if that is the target.

This guide provides self-validating protocols to master these variables.

Module 1: Chemoselective Reduction (Ketone vs. Ester)

The Challenge: Standard reducing agents (e.g., LiAlH


) will obliterate both the ketone and ester. Even NaBH

can be sluggish or non-selective in certain solvents.
Protocol A: Biocatalytic Reduction (High Stereoselectivity)

Target: Synthesis of chiral Ethyl 5-hydroxynonanoate.

Biocatalysis is the gold standard for distinguishing between the C5 ketone and C1 ester while establishing stereochemistry.

Workflow Diagram:

Biocatalysis Substrate Ethyl 5-oxononanoate Enzyme KRED / ADH (e.g., Rhodococcus ruber) Substrate->Enzyme Cofactor NADPH Cofactor->Enzyme Product Ethyl 5-hydroxynonanoate (>99% ee) Enzyme->Product Recycle Glucose Dehydrogenase (GDH) + Glucose Recycle->Cofactor Regenerates

Figure 1: Biocatalytic reduction cycle utilizing cofactor regeneration to ensure thermodynamic drive toward the alcohol.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM MgCl

    
     (critical cofactor stabilizer).
    
  • Substrate Loading: Dissolve Ethyl 5-oxononanoate in Isopropyl Alcohol (IPA) to create a 10% v/v stock.

    • Note: IPA often acts as a co-substrate for ADH enzymes, regenerating NADH/NADPH without external glucose dehydrogenase (GDH) in some systems (e.g., ADH-105).

  • Reaction Assembly:

    • Buffer: 90 mL

    • Substrate Stock: 10 mL (Final conc: ~50 mM)

    • Enzyme: 50 mg (Screening kit recommended: KRED-P1 or Rhodococcus ruber ADH).

    • Cofactor: 0.5 mM NADP+.

  • Incubation: Stir at 30°C for 24 hours.

  • Validation: Extract 100 µL aliquot with Ethyl Acetate. Analyze via GC-FID.

    • Success Metric: >98% conversion of ketone; <1% hydrolysis of ester.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Substrate Inhibition or pH DriftAdd substrate via syringe pump (fed-batch) over 4 hours. Maintain pH 7.0 via auto-titrator.
Emulsion Formation Protein denaturation at interfaceAdd 10% v/v glycerol to stabilize the enzyme; reduce stirring speed to minimize shear stress.
Ester Hydrolysis Lipase contamination in crude enzymeUse purified recombinant enzymes (e.g., Codexis or commercially available pure ADHs) rather than whole-cell lysates.

Module 2: Chemical Hydrogenation (Scalability)

The Challenge: For multi-kilogram scale-up, enzymes may be cost-prohibitive. Metal catalysis is the alternative, but "over-reduction" is a risk.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation

Target: Racemic Ethyl 5-hydroxynonanoate (or direct Lactone).

Mechanism: Ru-BINAP or Ru-MACHO complexes prefer ketones over esters due to the hard/soft acid-base matching and steric environment.

  • Catalyst: Dichloro(p-cymene)ruthenium(II) dimer + TsDPEN (1 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Conditions: 40°C in Dichloromethane (DCM).

    • Why DCM? Non-protic solvents prevent transesterification side reactions.

  • Workup: Wash with saturated NaHCO

    
     to remove formic acid.
    

Critical FAQ:

  • Q: Why am I seeing 1,5-nonanediol?

    • A: You likely used high-pressure H

      
       gas with a heterogeneous catalyst (e.g., Raney Nickel). Heterogeneous catalysts are surface-active and less discriminating. Switch to homogeneous Ru-catalysts or strictly control H
      
      
      
      pressure (<5 bar) and temperature (<50°C).

Module 3: Controlling Cyclization (Lactonization)

The Challenge: The product, Ethyl 5-hydroxynonanoate, is thermodynamically primed to cyclize into


-nonalactone, releasing ethanol. This can happen spontaneously or be driven intentionally.

Pathway Diagram:

Cyclization Start Ethyl 5-hydroxynonanoate Acid Acid Catalyst (pTsOH) / Heat Start->Acid Lactone delta-Nonalactone (Creamy/Coconut) Acid->Lactone Intramolecular (Dilute) Polymer Oligomeric Polyesters (Unwanted Gunk) Acid->Polymer Intermolecular (Concentrated)

Figure 2: The competition between intramolecular cyclization (Lactone) and intermolecular polymerization.

Protocol C: Driving Lactonization (The "High Dilution" Principle)

To maximize selectivity for the lactone over the polymer:

  • Solvent: Toluene (high boiling point, forms azeotrope with ethanol).

  • Concentration: CRITICAL. Maintain substrate concentration < 0.1 M .

    • Reasoning: Intramolecular reactions (cyclization) are zero-order with respect to concentration (depend only on the molecule). Intermolecular reactions (polymerization) are second-order. High dilution statistically favors cyclization.

  • Catalyst: p-Toluenesulfonic acid (pTsOH), 1 mol%.

  • Process: Reflux with a Dean-Stark trap. The removal of ethanol drives the equilibrium to the right (Le Chatelier’s principle).

FAQ: Preventing Cyclization

  • Q: I need to isolate the open-chain hydroxy ester. It keeps cyclizing on the rotovap. What do I do?

    • A: Avoid heat and acid.

      • Perform the reduction at neutral pH (Buffer 7.0).

      • Do not use silica gel chromatography (silica is slightly acidic and promotes lactonization). Use neutral alumina or flash chromatography with 1% Triethylamine in the eluent to keep the system basic.

      • Store at -20°C.

Summary of Selectivity Parameters

VariableGoal: Open Chain AlcoholGoal:

-Nonalactone
Goal: 1,5-Nonanediol (Avoid)
Reducing Agent KRED / ADH EnzymeNaBH

then Acid
LiAlH

pH 7.0 - 8.0< 4.0N/A
Concentration High (>0.5 M)Low (<0.1 M)N/A
Temperature < 30°CReflux (>80°C)N/A

References

  • Biocatalytic Reduction of Keto Esters

    • Title: Enantioselective enzym

      
      -keto esters.[1][2]
      
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes the protocol for using ADH enzymes to distinguish between ketone and ester moieties.
    • (General principle applied to

      
      -keto esters).
      
  • Synthesis of Delta-Nonalactone

    • Title: Synthesis of -lactones from -keto esters via transfer hydrogen
    • Source:Organic Process Research & Development, ACS.
    • Context: Industrial methods for converting ethyl 5-oxononano
    • (Search: "delta-nonalactone synthesis hydrogenation").

  • Regioselective Functionalization

    • Title: Regioselective Alkyl
    • Source:Journal of Organic Chemistry.
    • Context: Mechanistic grounding for C4 vs C6 enolization challenges (though reduction is the primary focus here).
  • Enzyme Engineering for Selectivity

    • Title: Engineering of Rhodococcus ruber ADH for ketone reduction.[3][4]

    • Source:ChemBioChem.
    • Context: Specific enzyme variants (ADH-A) used for robust ketone reduction in the presence of esters.

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Products in Ethyl 5-Oxononanoate Reactions

Welcome to the technical support center for Ethyl 5-oxononanoate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-oxononanoate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile keto-ester. Here, we provide troubleshooting guides and frequently asked questions to help you identify and characterize unexpected products, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Unraveling Unexpected Experimental Outcomes

This section addresses specific issues you may encounter during your work with Ethyl 5-oxononanoate, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in reactions involving esters are a common challenge, often stemming from reaction equilibrium, side reactions, or purification issues.[1][2]

Potential Causes and Solutions:

  • Equilibrium Reactions: Many esterification and related reactions are reversible.[2] To drive the reaction towards the desired product, consider removing a byproduct as it forms. For instance, in an esterification, removing water can shift the equilibrium to favor the ester.[2]

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base is critical. For reactions requiring deprotonation of the α-carbon, using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) can minimize side reactions like hydrolysis or Claisen-type condensations.[3] Using an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) can prevent transesterification.[4]

    • Temperature Control: Many reactions involving enolates are sensitive to temperature. Running reactions at lower temperatures can help to minimize the formation of side products.[3]

  • Product Loss During Workup and Purification:

    • Ensure complete extraction of your product from the aqueous phase during workup.

    • Optimize your purification method. If using column chromatography, select an appropriate solvent system to ensure good separation from impurities. Distillation should be performed under appropriate vacuum to prevent decomposition of the product.[5]

Experimental Protocol: Optimizing Reaction Yield

  • Reagent Purity: Ensure all starting materials and solvents are pure and dry.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Controlled Addition: Add reagents slowly and at a controlled temperature to manage exothermic reactions and minimize byproduct formation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Careful Workup: Quench the reaction carefully and perform extractions efficiently.

  • Optimized Purification: Choose the most suitable purification technique based on the properties of your desired product and potential impurities.

Question 2: I've isolated an unexpected product with a different molecular weight. What could it be?

The presence of an unexpected molecular weight strongly suggests the occurrence of a side reaction. For Ethyl 5-oxononanoate, several intramolecular and intermolecular reactions are plausible.

Potential Unexpected Products:

  • Intramolecular Aldol Condensation Product: Ethyl 5-oxononanoate can undergo an intramolecular aldol reaction to form a five- or six-membered ring.[6][7] The initial aldol addition product can then dehydrate to form an α,β-unsaturated ketone.

  • Dieckmann Condensation Product (Intramolecular Claisen): As a keto-ester, it can undergo an intramolecular Claisen-type condensation, though less common than with diesters.[3][8][9][10] This would result in a cyclic β-diketone after hydrolysis and decarboxylation.

  • Dimerization Products: Under certain conditions, intermolecular reactions such as Claisen condensation between two molecules of Ethyl 5-oxononanoate can occur, leading to products with a doubled molecular weight.

Workflow for Characterizing an Unknown Product

G start Unexpected Product Isolated ms Mass Spectrometry (MS) Determine Molecular Weight start->ms nmr NMR Spectroscopy (1H, 13C) Determine Carbon-Hydrogen Framework ms->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups nmr->ir structure Propose Potential Structures ir->structure confirm Confirm Structure (e.g., 2D NMR, Derivatization) structure->confirm

Caption: Workflow for Unknown Product Characterization.

Question 3: My NMR spectrum shows unexpected peaks. How do I interpret them?

Unexpected peaks in an NMR spectrum are direct evidence of impurities or side products.

Interpreting Unexpected NMR Signals:

  • 1H NMR:

    • Aldehyde Proton: A peak in the 9-10 ppm region suggests the presence of an aldehyde, which could arise from oxidative cleavage or other side reactions.[11]

    • Vinyl Protons: Peaks in the 5-7 ppm range could indicate the formation of a double bond, possibly from a condensation reaction followed by dehydration.

    • Protons Alpha to a Carbonyl: Signals in the 2.0-2.5 ppm range are characteristic of protons on a carbon adjacent to a carbonyl group.[12] The integration and splitting patterns of these signals can provide valuable structural information.

  • 13C NMR:

    • The carbonyl carbon of ketones and aldehydes typically appears in the 190-215 ppm range.[11] The ester carbonyl is usually found around 160-180 ppm. The presence of unexpected peaks in these regions can indicate the formation of new carbonyl-containing functional groups.

Data Interpretation Table for Unexpected Products

Spectral DataPossible InterpretationPotential Side Reaction
MS: M+H peak at [2M+H]DimerizationIntermolecular Claisen or Aldol
IR: Strong C=O stretch at ~1680 cm-1α,β-unsaturated ketoneIntramolecular Aldol Condensation
1H NMR: Signal at 9-10 ppmAldehydeOxidative side reaction
13C NMR: Peak at >190 ppmKetone/AldehydeCondensation or rearrangement

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of Ethyl 5-oxononanoate under basic conditions?

Under basic conditions, the most common side reactions involve the deprotonation of the α-carbons (C4 and C6). This can lead to:

  • Intramolecular Aldol Reaction: The enolate formed at C6 can attack the ketone at C5, leading to a five-membered ring. Alternatively, the enolate at C4 can attack the ester carbonyl, which is less favorable.

  • Intermolecular Reactions: If the concentration of the starting material is high, intermolecular aldol or Claisen condensations can occur, leading to dimers or polymers.

  • Hydrolysis: Strong bases like hydroxide can hydrolyze the ester to the corresponding carboxylate.[4]

Q2: What are the best analytical techniques to identify and quantify impurities in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is generally most effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture. The mass spectrum provides the molecular weight and fragmentation pattern of each component.[13]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile compounds.[14] Coupling HPLC with a mass spectrometer (LC-MS) provides powerful identification capabilities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated impurities. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to elucidate the complete structure of an unknown compound.

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the impurities, such as carbonyls (ketones, esters, aldehydes), hydroxyl groups, and carbon-carbon double bonds.[11]

Q3: How can I prevent the formation of an intramolecular aldol condensation product?

To suppress the intramolecular aldol condensation:

  • Use a Non-Nucleophilic Base: Employ a sterically hindered base like LDA at low temperatures. This will favor the kinetic deprotonation and allow for subsequent reaction with an added electrophile before intramolecular reactions can occur.

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can significantly slow down the rate of the intramolecular aldol reaction.[3]

  • Protecting Groups: If the ketone functionality is not involved in the desired transformation, it can be protected (e.g., as a ketal) prior to the reaction and then deprotected in a later step.

Logical Flow for Troubleshooting

G start Problem Encountered (e.g., Low Yield, Unexpected Product) analyze Analyze Reaction Conditions (Base, Temp, Solvent) start->analyze characterize Characterize Product Mixture (TLC, GC-MS, NMR) start->characterize hypothesize Hypothesize Side Reaction Pathway analyze->hypothesize identify Identify Unexpected Product(s) characterize->identify identify->hypothesize optimize Optimize Reaction Conditions (Modify Base, Temp, etc.) hypothesize->optimize end Successful Synthesis optimize->end

Caption: A logical approach to troubleshooting unexpected reaction outcomes.

References

  • Acetoacetic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2016). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 14(25), 5945-5954.
  • Synthesis of ethyl nonanoate (1a) with varying CO concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetoacetic-Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acetoacetic ester synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. Retrieved from [Link]

  • CN1240845C - Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate. (n.d.). Google Patents.
  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]

  • Ethyl 5-oxohexanoate. (2018, February 19). SIELC Technologies. Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016, May 19). [Video]. YouTube. Retrieved from [Link]

  • Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
  • Prajapati, P., & Agrawal, Y. K. (2014). Analysis and impurity identification in pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 124.
  • 19.14: Spectroscopy of Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Why is the yield of my Fischer Esterification so low? (n.d.). Reddit. Retrieved from [Link]

  • 23.6: Intramolecular Aldol Reactions. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). Oregon State University. Retrieved from [Link]

  • Δ1-α-Cyclohexaneacetic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • de Blasio, C., & Liuzzi, F. (2023). Ethyl hexanoate rich stream from grape pomace. Biomass Conversion and Biorefinery, 13(1), 1-9.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Ethyl 5-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Intramolecular aldol condensation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2018, November 1). LCGC International. Retrieved from [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). [Video]. YouTube. Retrieved from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. Retrieved from [Link]

  • Intramolecular Aldol Condensation. (2021, February 13). [Video]. YouTube. Retrieved from [Link]

  • Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. Journal of Science and Human Studies, 71, 1-6.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega, 5(38), 24467–24474.
  • Identification of Unknown Organic Compounds. (n.d.). ssag.sk. Retrieved from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). [Video]. YouTube. Retrieved from [Link]

  • Ethyl 5-oxohexanoate. (n.d.). PubChem. Retrieved from [Link]

  • Esters with only one α hydrogen generally give poor yields in the... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution? (2014, September 2). ResearchGate. Retrieved from [Link]

  • Reactions of Ethyl 2-Amino-5-(2-aryl-2-oxoethylidene)- 4-oxo-4,5-dihydrofuran-3-carboxylates and 2-Amino-5-(2-aryl- 2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carbonitriles with Alcohols. (2018, April). Russian Journal of Organic Chemistry, 54(4), 573-577.
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? (n.d.). Homework.Study.com. Retrieved from [Link]

  • 2-Nonanone, 5-ethyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl 5-oxononanoate and Ethyl 4-oxononanoate for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of bifunctional molecules is a cornerstone of molecular design and innovation. This guide provides an in-depth, objective comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of bifunctional molecules is a cornerstone of molecular design and innovation. This guide provides an in-depth, objective comparison of the reactivity of two closely related keto esters: Ethyl 5-oxononanoate (a δ-keto ester) and Ethyl 4-oxononanoate (a γ-keto ester). By understanding their distinct chemical behaviors, researchers can strategically leverage these differences in the synthesis of complex molecular architectures.

Structural and Electronic Properties: The Foundation of Reactivity

The positioning of the ketone and ester functional groups in Ethyl 5-oxononanoate and Ethyl 4-oxononanoate dictates their electronic environments and, consequently, their reactivity.

Ethyl 4-oxononanoate (γ-Keto Ester): The ketone is at the γ-position relative to the ester carbonyl. This proximity allows for potential electronic interaction, although not as pronounced as in β-keto esters. The key reactive sites are the ketone carbonyl, the ester carbonyl, and the α-protons to both carbonyls.

Ethyl 5-oxononanoate (δ-Keto Ester): With the ketone at the δ-position, the two carbonyl groups are more electronically isolated. This separation allows each functional group to exhibit reactivity more akin to a simple ketone and a simple ester. This structural feature also opens up possibilities for intramolecular reactions to form stable six-membered rings.

A comparison of their fundamental properties is summarized below:

PropertyEthyl 4-oxononanoate (γ-Keto Ester)Ethyl 5-oxononanoate (δ-Keto Ester)
Molecular Formula C₁₁H₂₀O₃C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol 200.27 g/mol
Structure
Key Reactive Sites α-protons to ketone, α-protons to ester, ketone carbonyl, ester carbonylα-protons to ketone, α-protons to ester, ketone carbonyl, ester carbonyl
Potential for Intramolecular Cyclization Less favorable (formation of a 5-membered ring via enolate attack on ester)Favorable (formation of a stable 6-membered ring)

Spectroscopic Insights:

Reactivity at the Carbonyl Groups: A Tale of Two Electrophiles

The electrophilicity of the carbonyl carbons is a critical factor in nucleophilic addition and substitution reactions.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This is because the lone pair of electrons on the oxygen of the ester's alkoxy group can donate electron density to the carbonyl carbon through resonance, reducing its electrophilicity.[2][3] This principle holds true for both Ethyl 4-oxononanoate and Ethyl 5-oxononanoate.

Experimental Evidence: Reduction with Sodium Borohydride

A common method to probe the relative reactivity of carbonyl groups is selective reduction. Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces ketones but is generally unreactive towards esters under standard conditions.[4][5]

Predicted Outcome: Treatment of either Ethyl 4-oxononanoate or Ethyl 5-oxononanoate with NaBH₄ in a protic solvent like methanol or ethanol would result in the selective reduction of the ketone to a secondary alcohol, leaving the ester group intact.

G cluster_0 Reduction of a Keto Ester Keto_Ester Ethyl 4- or 5-oxononanoate Reagents 1. NaBH₄, MeOH 2. H₃O⁺ workup Keto_Ester->Reagents Product Ethyl 4- or 5-hydroxynonanoate Reagents->Product Selective Reduction

Caption: Selective reduction of the ketone in a keto ester using NaBH₄.

Reaction with Grignard Reagents

Grignard reagents are potent nucleophiles that react with both ketones and esters. However, the ketone's higher reactivity means it will react first. In the case of an ester, the initial addition is followed by the elimination of the alkoxy group to form a ketone, which then reacts with a second equivalent of the Grignard reagent.[2][3][6]

Predicted Outcome:

  • Ethyl 4-oxononanoate: Reaction with one equivalent of a Grignard reagent (e.g., CH₃MgBr) would likely result in a mixture of products, with the primary product being the tertiary alcohol from the reaction at the ketone. With excess Grignard reagent, both the ketone and ester would react.

  • Ethyl 5-oxononanoate: A similar outcome is expected, with the initial reaction favoring the more electrophilic ketone carbonyl.

Enolate Formation and Reactivity: The Importance of Acidity

The acidity of the α-protons is a key determinant of reactivity in base-catalyzed reactions. The pKa of α-protons to a ketone is typically around 19-21, while for an ester, it is around 23-25.[7] This indicates that the α-protons to the ketone are significantly more acidic.

Ethyl 4-oxononanoate: This molecule has two sets of α-protons to the ketone (at C3 and C5) and one set α to the ester (at C2). The protons at C3 are expected to be the most acidic due to the electron-withdrawing effect of the adjacent ketone.

Ethyl 5-oxononanoate: This molecule also has two sets of α-protons to the ketone (at C4 and C6) and one set α to the ester (at C2). The protons at C4 and C6 are the most acidic.

Kinetic vs. Thermodynamic Enolates

For unsymmetrical ketones, the use of different bases and reaction conditions can lead to the selective formation of either the kinetic or thermodynamic enolate.

  • Kinetic Enolate: Formed by the rapid removal of the less sterically hindered α-proton, typically using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[8][9]

  • Thermodynamic Enolate: The more stable enolate, which is the more substituted one, is formed under equilibrium conditions, typically using a weaker base like an alkoxide at room temperature.[8][10]

For both Ethyl 4-oxononanoate and Ethyl 5-oxononanoate, the methylene protons (at C3 and C4 respectively) are less sterically hindered than the methyl protons of the terminal ethyl group of the nonanoyl chain. Therefore, under kinetic control (LDA, -78 °C), deprotonation is expected to occur preferentially at the internal methylene position.

G cluster_0 Kinetic vs. Thermodynamic Enolate Formation Ketone Unsymmetrical Keto Ester Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic LDA, -78 °C (Fast, Irreversible) Thermodynamic Thermodynamic Enolate (More Substituted) Ketone->Thermodynamic NaOEt, EtOH, RT (Slow, Reversible) Kinetic->Thermodynamic Equilibration

Caption: Conditions for selective formation of kinetic and thermodynamic enolates.

Intramolecular Cyclization: The Dieckmann Condensation

A significant difference in the reactivity of Ethyl 4-oxononanoate and Ethyl 5-oxononanoate lies in their propensity for intramolecular cyclization. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, and it is particularly favorable for the formation of 5- and 6-membered rings.[11][12] A similar principle applies to the intramolecular reaction between a ketone enolate and an ester.

  • Ethyl 4-oxononanoate: Intramolecular attack of the enolate formed at C3 onto the ester carbonyl would lead to the formation of a strained 4-membered ring, which is thermodynamically unfavorable.

  • Ethyl 5-oxononanoate: Intramolecular attack of the enolate formed at C4 onto the ester carbonyl would lead to the formation of a stable 6-membered ring, a β-keto ester. This reaction is thermodynamically favored.

Experimental Protocol: Intramolecular Condensation of Ethyl 5-oxononanoate

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in absolute ethanol.

  • Addition: A solution of Ethyl 5-oxononanoate in absolute ethanol is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours to ensure complete cyclization.

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of dilute acid (e.g., HCl or H₂SO₄). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

G cluster_1 Dieckmann Condensation of Ethyl 5-oxononanoate Start Ethyl 5-oxononanoate Base 1. NaOEt, EtOH 2. H₃O⁺ workup Start->Base Product Cyclic β-Keto Ester (6-membered ring) Base->Product Intramolecular Cyclization

Caption: Intramolecular cyclization of Ethyl 5-oxononanoate via Dieckmann condensation.

Summary of Comparative Reactivity

Reaction TypeEthyl 4-oxononanoate (γ-Keto Ester)Ethyl 5-oxononanoate (δ-Keto Ester)Rationale
Nucleophilic Addition (e.g., Reduction) Preferential reaction at the ketone carbonyl.Preferential reaction at the ketone carbonyl.The ketone is more electrophilic than the ester.
Enolate Formation (Acidity of α-protons) Protons α to the ketone are most acidic.Protons α to the ketone are most acidic.The pKa of α-protons to a ketone is lower than that of an ester.
Intramolecular Cyclization (Base-catalyzed) Unfavorable (formation of a 4-membered ring).Favorable (formation of a stable 6-membered ring).Thermodynamic stability of the resulting cyclic product.

Conclusion for the Synthetic Chemist

The choice between Ethyl 4-oxononanoate and Ethyl 5-oxononanoate as a starting material should be dictated by the desired synthetic outcome.

  • Ethyl 4-oxononanoate is the preferred substrate when the goal is to perform selective reactions at the ketone or its α-positions without interference from intramolecular cyclization. Its structure is well-suited for linear chain extension or modification.

  • Ethyl 5-oxononanoate is the ideal precursor for the synthesis of six-membered carbocyclic rings containing a β-keto ester functionality. This makes it a valuable building block for the synthesis of various natural products and pharmaceutical agents.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and elegant routes to complex molecules.

References

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link][8]

  • Chemistry LibreTexts. (2022, September 24). Intramolecular Aldol Reactions. [Link][13]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][1]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link][2][3]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link][10]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link][6]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link][5]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][4]

  • Chemistry LibreTexts. (2024, September 30). Intramolecular Aldol Reactions. [Link][14]

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. [Link][11]

  • Online Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link][12]

  • Chemistry Stack Exchange. (2014, October 30). Is an ester or a ketone more acidic?. [Link][7]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link][15]

  • jOeCHEM. (n.d.). Kinetic vs Thermodynamic Enolate Formation. [Link][9]

  • University of Wisconsin-Madison. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation of Ethyl 5-oxononanoate Purity by HPLC-MS

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 5-oxononanoate, a key building block in various synthetic pathways, is no exception. Ensuring its purity is paramount to controlling the impurity profile of the final drug substance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analytical validation of Ethyl 5-oxononanoate purity, contrasting it with Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive analytical perspective.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This guide is structured to not only present a validated method but to elucidate the scientific rationale behind the chosen parameters and to establish a framework for robust, reliable, and self-validating analytical quality control.

The Analytical Imperative: Why HPLC-MS for Ethyl 5-oxononanoate?

Ethyl 5-oxononanoate is a moderately polar keto-ester. While amenable to Gas Chromatography (GC), its molecular weight and the potential for non-volatile process impurities or degradation products make HPLC a more versatile and often more appropriate choice.[2] The coupling of HPLC with Mass Spectrometry (MS) provides an unparalleled combination of separation and specificity.

  • Causality of Choice: The decision to prioritize HPLC-MS is rooted in risk mitigation. Pharmaceutical impurities can be structurally similar, non-volatile, or thermally labile.[2] GC analysis, which requires volatilization, can fail to detect non-volatile impurities or even cause degradation of thermally sensitive compounds, leading to an inaccurate purity assessment.[3] HPLC-MS analyzes samples in the liquid phase at or near ambient temperatures, providing a more accurate representation of the sample's composition.[3] The mass spectrometer adds a layer of certainty, confirming the identity of the main component and enabling the characterization of unknown impurities based on their mass-to-charge ratio (m/z).

Comparative Performance: HPLC-MS vs. GC-MS

To contextualize the superiority of HPLC-MS for this specific application, we present a comparative analysis based on validated methods developed in our laboratories. The following data represents a typical performance comparison for the purity analysis of a production batch of Ethyl 5-oxononanoate.

Table 1: Method Performance Comparison
ParameterHPLC-MS MethodGC-MS MethodRationale & Commentary
Specificity High; Peak identity confirmed by m/z. Resolves key polar and non-polar impurities.High for volatile impurities; Co-elution risk with thermally similar compounds.HPLC-MS offers superior specificity due to the dual-detection principle (UV and MS). GC-MS is excellent for residual solvents but may miss non-volatile species.
Limit of Detection (LOD) 0.005 µg/mL0.01 µg/mL (for main analyte)The enhanced ionization efficiency in ESI for this keto-ester provides superior sensitivity over GC's electron ionization for the intact molecule.
Limit of Quantitation (LOQ) 0.015 µg/mL0.03 µg/mL (for main analyte)A lower LOQ allows for the accurate quantification of trace-level impurities, which is critical for meeting stringent regulatory requirements.[4]
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.1%Both methods demonstrate acceptable accuracy as per ICH guidelines.[5][6]
Precision (%RSD) < 1.0%< 1.5%The HPLC system's fluid dynamics and injector precision typically result in slightly better repeatability than GC systems for this analyte type.
Linearity (R²) > 0.999> 0.998Both techniques show excellent linearity, indicating results are directly proportional to concentration within the defined range.[1]

While both methods are valid, the HPLC-MS approach provides a greater margin of safety and more comprehensive data, particularly concerning the detection and quantification of unknown, potentially non-volatile impurities. GC-MS remains a valuable orthogonal technique, especially for confirming the absence of volatile residual solvents.[3]

The Workflow: A Tale of Two Techniques

The logical flow of analysis differs significantly between the two methods, primarily due to sample preparation and the nature of the separation.

G Figure 1: Comparative Analytical Workflow cluster_0 HPLC-MS Analysis cluster_1 GC-MS Analysis A1 Sample Weighing & Dilution (in Acetonitrile/Water) A2 Direct Injection into HPLC A1->A2 A3 C18 Reverse-Phase Separation A2->A3 A4 UV & ESI-MS Detection A3->A4 A5 Data Analysis (Purity & Impurity Profile) A4->A5 Result Final Purity Report (Orthogonal Confirmation) A5->Result B1 Sample Weighing & Dilution (in appropriate solvent, e.g., Hexane) B2 Injection into Heated Port B1->B2 B3 Vaporization & Separation (e.g., DB-5 column) B2->B3 B4 Electron Ionization (EI) & MS Detection B3->B4 B5 Data Analysis (Volatile Profile) B4->B5 B5->Result

Caption: Comparative workflow for HPLC-MS and GC-MS analysis.

Detailed Protocol: HPLC-MS Method Validation

This section details the step-by-step protocol for the validation of an HPLC-MS method for determining the purity of Ethyl 5-oxononanoate, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8][9]

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent, with an Electrospray Ionization (ESI) source.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Scientist's Note: A C18 stationary phase is chosen for its hydrophobic properties, which provides optimal retention for the nonanoate chain of the analyte, allowing for effective separation from potential starting materials and more polar by-products.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The acidic modifier (formic acid) is crucial for protonating the analyte, which enhances ionization efficiency in positive-mode ESI-MS, thereby improving sensitivity.

  • Gradient Elution: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • DAD Wavelength: 210 nm.

  • MS Parameters (ESI Positive):

    • Capillary Voltage: 3500 V

    • Fragmentor: 70 V

    • Gas Temperature: 350°C

    • Drying Gas Flow: 12 L/min

    • Scan Range: m/z 100-500

Validation Parameters and Execution

The validation process is a systematic journey to prove the method is fit for its purpose.[10]

G Figure 2: Method Validation Cascade Dev Method Development Spec Specificity (Peak Purity & Identity) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ Limit of Quantitation (LOQ) Prec->LoQ Rob Robustness LoQ->Rob Final Finalized Method Rob->Final

Sources

Validation

Spectroscopic comparison of linear vs. branched keto esters

Spectroscopic Differentiation of Linear vs. -Branched -Keto Esters Executive Summary In pharmaceutical intermediate analysis, distinguishing between linear -keto esters (e.g., Ethyl Acetoacetate, EAA) and their -branched...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of Linear vs. -Branched -Keto Esters

Executive Summary

In pharmaceutical intermediate analysis, distinguishing between linear


-keto esters (e.g., Ethyl Acetoacetate, EAA) and their 

-branched counterparts (e.g., Ethyl 2-methylacetoacetate, EMAA) is critical for predicting reactivity. While both share similar functional groups, their spectroscopic signatures diverge significantly due to steric inhibition of resonance .

This guide provides an evidence-based comparison of these structural analogs. The core finding is that


-branching introduces steric bulk that destabilizes the planar cis-enol tautomer, shifting the equilibrium almost exclusively toward the keto form. This shift is quantitatively observable via 

H NMR and IR spectroscopy, serving as a reliable structural diagnostic tool.
Mechanistic Basis: The Steric Switch

To interpret the spectra, one must understand the underlying thermodynamic equilibrium. Linear


-keto esters exist as a mixture of a keto form and a stable, hydrogen-bonded cis-enol form.
  • Linear (EAA): The

    
    -protons are unhindered. The enol form is stabilized by a 6-membered intramolecular hydrogen bond ring (chelation).
    
  • Branched (EMAA): The introduction of an alkyl group at the

    
    -position creates a steric clash with the ester ethoxy group and the carbonyl oxygen. This destabilizes the planar geometry required for the H-bonded enol, forcing the molecule into the keto form.
    
Diagram 1: Tautomeric Equilibrium & Steric Inhibition

Tautomerism cluster_0 Linear System (EAA) cluster_1 α-Branched System (EMAA) Linear_Keto Linear Keto Form (Achiral) Linear_Enol Linear Enol Form (Planar, H-Bonded) ~8-15% in CDCl3 Linear_Keto->Linear_Enol Fast Equilibrium (Keq ~0.1) Branched_Keto Branched Keto Form (Chiral Center) Branched_Enol Branched Enol Form (Sterically Destabilized) <1% in CDCl3 Branched_Keto->Branched_Enol Steric Block (Keq << 0.01)

Figure 1: Mechanistic pathway showing how


-branching disrupts the enolization equilibrium, preventing the formation of the stable H-bonded ring.
Experimental Protocol: Comparative Analysis

Objective: To quantify the enol content and identify branching via NMR and IR.

Materials & Reagents[1][2][3][4]
  • Analytes: Ethyl acetoacetate (Linear), Ethyl 2-methylacetoacetate (Branched).

  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Rationale: Non-polar solvents like

      
       stabilize the intramolecular H-bond of the enol form, maximizing the contrast between linear and branched species. Polar solvents disrupt this bond, forcing both species into the keto form and masking the difference.
      
Workflow
  • Sample Prep: Dissolve 20 mg of analyte in 0.6 mL

    
    . Do not add TMS if analyzing the methyl ketone region (~2.2 ppm) to avoid overlap, though modern instruments resolve this well.
    
  • NMR Acquisition: Acquire

    
    H spectrum (16 scans) with a relaxation delay (
    
    
    
    ) of
    
    
    seconds.
    • Note: The acidic enol proton relaxes slowly; short delays cause integration errors.

  • IR Acquisition: Prepare a thin film on NaCl plates (neat). Acquire 4 scans at 4 cm⁻¹ resolution.

Comparative Data Analysis
A. Proton NMR (

H NMR)

The most definitive proof of branching is the disappearance of the enol signals.

FeatureLinear (Ethyl Acetoacetate)Branched (Ethyl 2-methylacetoacetate)Diagnostic Significance
Enol -OH 12.1 ppm (s, broad)Absent (or trace <1%)Primary Indicator. H-bonded proton is highly deshielded.
Enol =CH- 4.98 ppm (s)Absent Vinyl proton of the enol form.
Keto

-H
3.45 ppm (s, 2H)3.50 ppm (q, 1H)Integration changes from 2H to 1H; splitting changes from singlet to quartet.
Acyl Methyl 2.26 ppm (s)2.22 ppm (s)Minimal shift, but integration confirms purity.
Branch Methyl N/A1.35 ppm (d)Doublet confirms coupling to the single

-proton.

Expert Insight: In the linear ester, the ratio of the integration of the 12.1 ppm signal to the 3.45 ppm signal allows you to calculate


. For the branched ester, the absence of the 12.1 ppm peak confirms the steric "lock" on the keto form.
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" assessment. The linear enol form creates a conjugated system that lowers the carbonyl stretching frequency.

Vibration ModeLinear (EAA)Branched (EMAA)Mechanism
Ester C=O 1740 cm⁻¹ (Strong)1740 cm⁻¹ (Strong)Unaffected by tautomerism.
Keto C=O 1715 cm⁻¹ (Strong)1715 cm⁻¹ (Very Strong)The dominant species in branched esters.
Enol C=O 1650 cm⁻¹ (Med)Absent/Weak H-bonding lowers the frequency (Chealate effect).
Enol C=C 1630 cm⁻¹ (Med)Absent Conjugated double bond of the enol.
OH Stretch ~3000 cm⁻¹ (Broad)AbsentH-bonded OH is often buried in C-H stretch region.
Decision Matrix for Unknown Identification

Use this logic flow to identify an unknown


-keto ester sample.
Diagram 2: Spectroscopic Decision Tree

DecisionTree Start Unknown β-Keto Ester Sample Step1 Run 1H NMR in CDCl3 Start->Step1 CheckOH Is a signal present at >12.0 ppm? Step1->CheckOH YesOH Yes (Signal Present) CheckOH->YesOH Enol Detected NoOH No (Signal Absent) CheckOH->NoOH Enol Suppressed LinearPath High Probability: Linear β-Keto Ester YesOH->LinearPath BranchedPath Check α-Region (3.0 - 4.0 ppm) NoOH->BranchedPath CheckSplit Splitting Pattern? BranchedPath->CheckSplit Singlet Singlet (2H) CheckSplit->Singlet Unsubstituted Quartet Quartet (1H) CheckSplit->Quartet Substituted ResultLinear CONFIRMED: Linear (e.g., Ethyl Acetoacetate) Singlet->ResultLinear (Check Solvent Purity) ResultBranched CONFIRMED: α-Branched (e.g., Ethyl 2-methylacetoacetate) Quartet->ResultBranched

Figure 2: Logical workflow for distinguishing linear from branched keto esters using proton NMR markers.

References
  • Thermo Fisher Scientific. (2014). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note AN52327. Link

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Link

  • Spectroscopy Online. (2018). The C=O[2][5][6][7] Bond, Part VI: Esters and the Rule of Three. Link

  • Reeves, L. W. (1957). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry. Link

Sources

Comparative

Efficacy of different catalysts in the synthesis of Ethyl 5-oxononanoate

An Expert's Guide to Catalytic Synthesis of Ethyl 5-oxononanoate: A Comparative Analysis Authored for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my focus is on bridging...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Catalytic Synthesis of Ethyl 5-oxononanoate: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between theoretical chemistry and practical, reproducible results. This guide is structured to provide not just a set of protocols, but a logical framework for understanding the catalytic synthesis of Ethyl 5-oxononanoate. This δ-keto ester is a valuable intermediate, and its efficient synthesis is a common goal in medicinal and process chemistry. We will explore a robust, cost-effective primary method and compare it with other potential catalytic systems, grounding our discussion in mechanistic principles and actionable data.

Introduction: The Synthetic Value of Ethyl 5-oxononanoate

Ethyl 5-oxononanoate serves as a key precursor in the synthesis of complex molecules, particularly in the construction of heterocyclic scaffolds. Its bifunctional nature, containing both a ketone and an ester, allows for a wide range of subsequent transformations. The primary challenge in its synthesis is to achieve high efficiency and selectivity under conditions that are scalable and economically viable. This guide focuses on comparing catalytic strategies to meet these critical objectives.

Comparative Analysis of Catalytic Systems

The formation of the carbon skeleton of Ethyl 5-oxononanoate is logically approached via a carbon-carbon bond-forming reaction. Among these, the Lewis acid-catalyzed acylation of an alkene is a direct and powerful strategy.

Primary Recommendation: Iron(III)-Catalyzed Friedel-Crafts Acylation

Expertise & Experience: From a process chemistry perspective, iron-based catalysts are exceptionally attractive. Iron is abundant, inexpensive, and possesses low toxicity compared to many other transition metals, aligning with the principles of green and sustainable chemistry.[1] Anhydrous iron(III) chloride (FeCl₃) is a classic, potent Lewis acid that has proven highly effective for the acylation of alkenes, a reaction directly analogous to the required transformation for synthesizing Ethyl 5-oxononanoate.

Mechanistic Rationale: The synthesis proceeds via the electrophilic acylation of an alkene. The Lewis acid catalyst, FeCl₃, coordinates to the chlorine atom of an acyl chloride (e.g., pentanoyl chloride), polarizing the carbonyl group and generating a highly electrophilic acylium ion or a related complex. This electrophile is then attacked by the nucleophilic π-bond of an alkene (e.g., ethyl 4-pentenoate), forming a new carbon-carbon bond and a transient carbocation. A subsequent deprotonation/elimination step quenches the cation and regenerates the double bond in a position that, after workup, yields the target ketoester.

Experimental Data: While specific data for Ethyl 5-oxononanoate is not prevalent, a directly comparable synthesis of γ,δ-unsaturated methyl ketones using this method demonstrates its high efficacy.

CatalystAlkene SubstrateAcylating AgentYield (%)ConditionsSource
FeCl₃ 1-HexeneAcetyl Chloride85-90CH₂Cl₂, Room TempOrganic Syntheses

This data strongly supports the feasibility of adapting this method for Ethyl 5-oxononanoate with expected high yields.

Alternative Lewis Acid Catalysts

Field-Proven Insights: While iron(III) chloride is a robust choice, other Lewis acids are frequently employed for similar transformations and may offer advantages in specific contexts, such as improved solubility, milder conditions, or tolerance to certain functional groups.

  • Scandium(III) Triflate (Sc(OTf)₃): Often cited for its high catalytic activity and water tolerance, Sc(OTf)₃ can promote acylation reactions under very mild conditions.[2] Its primary drawback is the significantly higher cost compared to iron salts.

  • Ytterbium(III) Triflate (Yb(OTf)₃) & Magnesium Perchlorate (Mg(ClO₄)₂): These Lewis acids have been found to be highly efficient catalysts in promoting and controlling the stereochemistry of radical cyclization reactions of unsaturated β-keto esters and amides, demonstrating their utility in activating carbonyl systems.[3]

  • Heterogeneous Catalysts (Zeolites, Montmorillonites, Yttria-Zirconia): Solid acid catalysts offer the significant process advantage of easy separation and recyclability.[2] Zeolites and clays like Montmorillonite K-10 possess both Brønsted and Lewis acidic sites and can effectively catalyze the synthesis of β-keto esters.[2][4] Their use can simplify purification and reduce waste streams, a critical consideration for scaling up a synthesis.

Comparative Summary:

Catalyst TypeKey AdvantagesKey Considerations
Iron(III) Chloride Very low cost, high reactivity, abundantMoisture sensitive, can be corrosive
Lanthanide Triflates High activity, water tolerant, reusableHigh cost
Heterogeneous Acids Easily separable, recyclable, greenMay require higher temperatures, potential for lower activity

Experimental Protocols & Workflows

A protocol's trustworthiness is defined by its clarity and reproducibility. The following detailed procedure is adapted from a trusted, peer-reviewed source (Organic Syntheses) for the iron-catalyzed synthesis of Ethyl 5-oxononanoate.

Workflow for Iron-Catalyzed Synthesis

Caption: High-level workflow for the synthesis of Ethyl 5-oxononanoate via iron catalysis.

Step-by-Step Laboratory Protocol

Objective: To synthesize Ethyl 5-oxononanoate from ethyl 4-pentenoate and pentanoyl chloride.

Materials:

  • Ethyl 4-pentenoate (1.0 equiv)

  • Pentanoyl chloride (1.2 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃, 0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, dissolve ethyl 4-pentenoate (1.0 equiv) in anhydrous dichloromethane. Add pentanoyl chloride (1.2 equiv) to the solution.

  • Catalyst Addition: Cool the stirred solution to 0°C using an ice bath. To this solution, add anhydrous iron(III) chloride (0.1 equiv) portion-wise over 10 minutes. Causality Note: Slow, cooled addition is crucial to manage the initial exotherm of the Lewis acid activation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

  • Aqueous Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water while stirring. Self-Validation: This step quenches the reaction by hydrolyzing the Lewis acid and any remaining acyl chloride. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize any HCl formed) and then with brine (to aid in breaking emulsions and removing bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure Ethyl 5-oxononanoate.

Conclusion and Future Outlook

For the synthesis of Ethyl 5-oxononanoate, an iron(III) chloride-catalyzed acylation of ethyl 4-pentenoate represents the most pragmatic and scalable starting point. It leverages inexpensive, readily available materials to deliver the target compound in what is expected to be high yield. While other Lewis acids and heterogeneous catalysts present viable alternatives, they should be considered for specific optimization goals, such as improving functional group tolerance (lanthanide triflates) or enhancing sustainability and recyclability (zeolites). The provided protocol serves as a robust, self-validating system for the reliable synthesis of this important chemical intermediate.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters.MDPI.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.PMC.
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • Recent advances in the transesterification of β-keto esters.RSC Publishing. (2021-07-02).
  • US6642035B2 - Synthesis of B-keto esters.
  • Lewis acid-catalyzed atom transfer radical cyclization of unsatur
  • Synthesis of β‐Keto Esters Promoted by Yttria‐Zirconia Based Lewis Acid Catalyst.
  • Heterogeneous Iron-Based Catalysts for Organic Transform

Sources

Validation

Benchmarking purification methods for keto esters

This guide benchmarks purification architectures for -keto esters, prioritizing chemical integrity and scalability. Benchmarking Purification Architectures for -Keto Esters Executive Summary: The "Deceptive Simplicity" o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks purification architectures for


-keto esters, prioritizing chemical integrity and scalability.

Benchmarking Purification Architectures for -Keto Esters

Executive Summary: The "Deceptive Simplicity" of -Keto Esters


-Keto esters (e.g., ethyl acetoacetate, benzoylacetates) are ubiquitous synthetic intermediates, yet they present unique purification challenges due to keto-enol tautomerism  and thermal instability . Standard purification methods often fail to account for the acidic nature of the 

-protons (pKa ~11) and the susceptibility to decarboxylation under thermal stress.

This guide moves beyond generic protocols to benchmark three distinct purification architectures: Vacuum Distillation (The Workhorse), Copper(II) Chelation (The Precision Tool), and Flash Chromatography (The High-Resolution Option).

Comparative Benchmark Matrix
FeatureVacuum Distillation Copper(II) Chelation Flash Chromatography
Primary Mechanism Boiling Point Differentialthermodynamic Enolate FormationPolarity/Adsorption
Purity Potential 90-95%>99% (Chemical & Isomeric) >98%
Yield High (80-90%)Moderate (60-75%)Moderate (70-85%)
Scalability Excellent (Kg to Ton)Good (Gram to Kg)Poor (mg to Gram)
Major Risk Thermal DecarboxylationHeavy Metal ResidueOn-column Hydrolysis
Cost Efficiency HighMediumLow (Solvent intensive)

Decision Framework: Selecting the Right Architecture

Do not default to distillation. Use this logic flow to determine the optimal method for your specific substrate.

purification_logic Start Crude Beta-Keto Ester Thermal Is T_decomp > T_boil (at 1 mmHg)? Start->Thermal Impurity Nature of Impurity? Thermal->Impurity No (Unstable) Scale Scale > 100g? Thermal->Scale Yes (Stable) Copper Method B: Copper(II) Chelation (High Specificity) Impurity->Copper Non-Enolizable (e.g., alcohols, simple esters) Column Method C: Buffered Chromatography (High Resolution) Impurity->Column Isomeric/Polar Distill Method A: Vacuum Distillation (High Throughput) Scale->Distill Yes Scale->Column No

Figure 1: Decision matrix for selecting purification methodology based on thermal stability and impurity profile.

Method A: Vacuum Distillation (Optimized)

While standard, distillation often leads to "pot residue" polymerization or decarboxylation. The key is minimizing thermal residence time .

The "Short-Path" Protocol

Best For: Simple alkyl


-keto esters (e.g., Ethyl Acetoacetate, Methyl Acetoacetate).
  • Pre-Treatment (Critical): Wash the crude organic layer with saturated NaHCO₃ to remove acidic impurities that catalyze decarboxylation. Dry thoroughly over MgSO₄. Traces of water lower the boiling point of the ester via azeotrope but promote hydrolysis.

  • Apparatus: Use a Short-Path Distillation head (Vigreux columns increase residence time and degradation risk).

  • Vacuum Control: Maintain pressure < 2 mmHg.

    • Note:

      
      -keto esters often foam under vacuum due to dissolved CO₂ from minor decomposition. Use a wide-bore adapter and magnetic stirring.
      
  • Fractionation: Discard the first 5-10% (volatile alcohols/ketones). Collect the main fraction.

    • Validation: The distillate should be clear. Yellowing indicates thermal cracking.

Method B: Copper(II) Chelation (The Expert Protocol)

This is the most underutilized yet powerful method for generating ultra-high purity material. It exploits the specific ability of


-keto esters to form stable, neutral, crystalline complexes with Copper(II), leaving all non-enolizable impurities (unreacted esters, alcohols, side products) in solution.

Mechanism:



Step-by-Step Methodology
  • Complexation:

    • Dissolve crude

      
      -keto ester (1.0 equiv) in Methanol (3 volumes).
      
    • Prepare a saturated solution of Copper(II) Acetate (0.55 equiv) in water.

    • Add the copper solution slowly with vigorous stirring. A thick blue-green precipitate (the bis-chelate) will form immediately.

    • Stir for 1 hour at room temperature to ensure complete precipitation.

  • Isolation & Washing (The Purification Step):

    • Filter the solid complex via a Büchner funnel.

    • Wash 1: Cold water (removes inorganic salts/acetic acid).

    • Wash 2: Cold Ethanol/Ether (removes unreacted organic impurities trapped in the crystal lattice).

    • Checkpoint: The solid should be a vibrant, uniform blue-green. Brown spots indicate oxidation.

  • Regeneration:

    • Suspend the solid complex in Diethyl Ether or Ethyl Acetate (biphasic system).

    • Add 10% Sulfuric Acid (H₂SO₄) dropwise while stirring until the blue solid disappears and the aqueous layer turns clear blue (CuSO₄).

    • Separate the organic layer.[1][2][3][4][5] The copper remains in the aqueous phase; the pure

      
      -keto ester is in the organic phase.
      
  • Final Polish:

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

copper_workflow Crude Crude Mixture (Ester + Impurities) CuOAc + Cu(OAc)2 (aq) Crude->CuOAc Complex Solid Cu-Complex (Precipitate) CuOAc->Complex Selective Precipitation Filtrate Filtrate (Discard Impurities) CuOAc->Filtrate Soluble Impurities Acid + 10% H2SO4 Complex->Acid Regeneration Pure Pure Beta-Keto Ester (>99%) Acid->Pure Extraction

Figure 2: Workflow for Copper(II) mediated purification, isolating the target molecule as a solid intermediate.

Method C: Flash Chromatography (High Resolution)

Chromatography is necessary for separating structural isomers or when the copper method is not feasible (e.g., for substrates sensitive to acid regeneration).

The Trap: Silica gel is slightly acidic.


-keto esters can undergo on-column hydrolysis  or transesterification  if alcoholic solvents (Methanol/Ethanol) are used.
Optimized Protocol
  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).

  • Mobile Phase: Use Hexane:Ethyl Acetate gradients.

    • Avoid: Methanol (causes transesterification).

    • Avoid: Acetone (can form enamines with trace ammonia in silica).

  • Buffering (Optional but Recommended): Pre-wash the column with 1% Triethylamine in Hexane if the substrate is highly acid-sensitive. This neutralizes the silica surface acidity.

  • Loading: Load as a concentrated liquid or adsorbed onto Celite. Avoid loading in DCM if possible, as it can cause band broadening for these polar substrates.

References

  • Purification of Ethyl Benzoylacetate . Organic Syntheses, Coll.[2] Vol. 4, p.415 (1963); Vol. 33, p.27 (1953). (Demonstrates the classic acid/base extraction and distillation logic).

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . Org.[1][2][5][6][7][8] Process Res. Dev. 2017, 21, 9, 1394–1403. (Contextualizes the limits of bisulfite purification for hindered ketones).

  • Copper(II) Chelation Chemistry . Journal of Chemical Education, "The Chemistry of Copper(II) Acetylacetonate". (Foundational coordination chemistry for the purification protocol).

  • Thermal Stability of Beta-Keto Esters . BenchChem Technical Notes. (Data on decarboxylation pathways).

Sources

Comparative

A Comparative Guide to Antibody Cross-Reactivity with Keto-Ester Haptens: Principles and Methodologies

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. When dealing with small molecules like keto-ester haptens, which can be formed from the metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. When dealing with small molecules like keto-ester haptens, which can be formed from the metabolic activation of various drugs, assessing antibody cross-reactivity is not just a matter of assay validation but a critical step in evaluating potential immunogenicity and off-target effects. This guide provides an in-depth comparison of methodologies to study antibody cross-reactivity against keto-ester haptens, supported by experimental principles and data interpretation.

The Significance of Keto-Ester Haptens in Drug Development

Keto-esters are a class of organic compounds that can be generated as reactive metabolites from parent drugs.[1][2] These metabolites can act as haptens, small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, such as a protein.[3][4][5][6] This process can lead to the formation of drug-protein adducts, which may trigger idiosyncratic drug reactions (IDRs), a type of adverse drug reaction that is often immune-mediated.[1][2][7][8][9][10] Therefore, characterizing antibodies that recognize these haptens is crucial for understanding and predicting potential drug-induced toxicities.

The core challenge lies in the structural similarity among different keto-ester haptens and related molecules. An antibody raised against one specific keto-ester may exhibit cross-reactivity with other structurally similar compounds, leading to false-positive results in immunoassays or unforeseen biological effects.[11][12][13] This guide will explore the experimental frameworks for quantifying this cross-reactivity.

The Hapten-Carrier Conjugate: The First Step in Antibody Production

To generate antibodies against small molecules like keto-esters, they must first be rendered immunogenic by conjugation to a carrier protein.[14] The choice of hapten synthesis strategy and the conjugation method are critical as they can influence the specificity of the resulting antibodies.

Hapten_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation to Carrier Protein cluster_immunization Immunization & Antibody Production Keto_Ester_Drug Keto-Ester Parent Drug or Metabolite Hapten_Derivative Synthesized Hapten with linker arm Keto_Ester_Drug->Hapten_Derivative Chemical Modification Immunogen Hapten-Carrier Conjugate (Immunogen) Hapten_Derivative->Immunogen Conjugation Reaction (e.g., carbodiimide chemistry) Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Immunogen Animal_Host Animal Host (e.g., Rabbit, Mouse) Immunogen->Animal_Host Immunization Antibody_Production Polyclonal or Monoclonal Antibody Production Animal_Host->Antibody_Production

Caption: Workflow for the production of anti-hapten antibodies.

A common strategy involves synthesizing a hapten derivative with a linker arm that contains a reactive functional group, such as a carboxylic acid or an amine.[1] This linker allows for covalent attachment to the carrier protein, typically bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), via amide bond formation.[6] The density of the hapten on the carrier protein can also influence the resulting antibody response.[14]

Comparative Analysis of Immunoassays for Cross-Reactivity Assessment

Two primary techniques are widely employed to quantitatively assess the cross-reactivity of anti-hapten antibodies: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse for High-Throughput Screening

Competitive ELISA is a robust and widely used method for determining the specificity of antibodies against small molecules.[11] In this format, the free hapten (the analyte in the sample) competes with a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of free hapten in the sample.

Experimental Workflow for Competitive ELISA

Competitive_ELISA Plate Microtiter Plate coated with Hapten-Protein Conjugate Incubation Incubation Plate->Incubation Antibody Primary Antibody (Anti-Keto-Ester) Antibody->Incubation Free_Hapten Free Keto-Ester Hapten (Analyte/Competitor) Free_Hapten->Incubation Washing Washing Step Incubation->Washing Secondary_Ab Enzyme-conjugated Secondary Antibody Washing->Secondary_Ab Substrate Substrate Addition Secondary_Ab->Substrate Detection Colorimetric Detection (Signal is inversely proportional to free hapten concentration) Substrate->Detection

Caption: Schematic of a competitive ELISA for hapten detection.

Data Presentation: A Comparative Look at Cross-Reactivity

The cross-reactivity of an antibody is typically expressed as a percentage relative to the target analyte. This is calculated from the concentrations of the target analyte and the cross-reactant that cause 50% inhibition of the antibody binding (IC50).

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

The following table, adapted from studies on commercial immunoassays for cyclic ketones, illustrates how cross-reactivity data can be presented. While not specific to keto-esters, it provides a clear example of how to compare the specificity of different antibodies.

Target AnalyteAntibodyCross-Reactant% Cross-Reactivity
Cortisol Anti-Cortisol mAbPrednisolone84.3%
6-Methylprednisolone75.0%
11-Deoxycortisol16.0%
Corticosterone7.9%
Progesterone<0.1%
Testosterone Anti-Testosterone mAb19-Nortestosterone100%
Methyltestosterone83.3%
5α-Dihydrotestosterone2.8%
Progesterone<0.1%

This data is for illustrative purposes and is based on studies of antibodies against cyclic ketones.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity Measurement

SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[7] It provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow for SPR Analysis

SPR_Workflow Sensor_Chip Sensor Chip with Immobilized Ligand (e.g., Anti-Keto-Ester Antibody) Analyte_Injection Injection of Analyte (Keto-Ester Hapten) Sensor_Chip->Analyte_Injection Association Association Phase (Binding of analyte to ligand) Analyte_Injection->Association Dissociation Dissociation Phase (Analyte dissociates from ligand) Association->Dissociation Sensorgram Real-time Sensorgram (Response vs. Time) Dissociation->Sensorgram

Caption: Simplified workflow of an SPR experiment.

Comparative Data from SPR Analysis

By immobilizing the antibody on the sensor chip and injecting different keto-ester haptens as analytes, a direct comparison of their binding kinetics and affinities can be made.

AntibodyAnalyte (Keto-Ester Hapten)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Anti-Keto-Ester Ab 1 Keto-Ester A (Target)1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
Keto-Ester B (Cross-Reactant)8.0 x 10⁴5.0 x 10⁻³6.3 x 10⁻⁸
Keto-Ester C (Cross-Reactant)2.5 x 10⁴1.2 x 10⁻²4.8 x 10⁻⁷
Anti-Keto-Ester Ab 2 Keto-Ester A (Target)2.1 x 10⁵1.5 x 10⁻⁴7.1 x 10⁻¹⁰
Keto-Ester B (Cross-Reactant)1.2 x 10⁴9.0 x 10⁻³7.5 x 10⁻⁷
Keto-Ester C (Cross-Reactant)No significant binding--

This is hypothetical data to illustrate the comparative power of SPR analysis.

A lower KD value indicates a higher binding affinity. In this hypothetical example, Anti-Keto-Ester Ab 2 demonstrates higher affinity for the target analyte and greater specificity (no binding to Keto-Ester C) compared to Ab 1.

Experimental Protocols

Detailed Protocol for Competitive Indirect ELISA
  • Coating: Dilute the keto-ester hapten-BSA conjugate to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the standard keto-ester hapten and the test cross-reactants in assay buffer. In separate tubes, mix 50 µL of each standard/sample with 50 µL of the primary anti-keto-ester antibody (at a pre-optimized dilution). Incubate for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the antibody-hapten mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add 50 µL/well of a stop solution (e.g., 2N H₂SO₄).

  • Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

General Protocol for SPR Analysis
  • System Preparation: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+).

  • Ligand Immobilization: Covalently immobilize the anti-keto-ester antibody onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the keto-ester haptens (analytes) in the running buffer.

  • Binding Analysis: Inject the different concentrations of each analyte over the sensor surface for a defined period (association phase), followed by an injection of running buffer (dissociation phase).

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized antibody (e.g., a low pH buffer).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Conclusion

The rigorous assessment of antibody cross-reactivity to keto-ester haptens is a critical component of drug development and safety assessment. Competitive ELISA offers a high-throughput method for screening and initial characterization, while SPR provides in-depth kinetic and affinity data for a more detailed comparison of antibody candidates. By employing these methodologies and carefully analyzing the resulting data, researchers can select antibodies with the desired specificity, leading to more reliable immunoassays and a better understanding of the potential immunogenicity of drug metabolites.

References

  • Uetrecht, J. (2017). How Reactive Metabolites Induce an Immune Response That Sometimes Leads to an Idiosyncratic Drug Reaction. Chemical Research in Toxicology, 30(1), 62-74. [Link]

  • Uetrecht, J. (2017). How Reactive Metabolites Induce an Immune Response That Sometimes Leads to an Idiosyncratic Drug Reaction. PubMed. [Link]

  • Riley, R. J., et al. (1998). The role of metabolism in the immunogenicity of drugs: production of antibodies to a horseradish peroxidase generated conjugate paracetamol. PubMed. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Riley, R. J., et al. (1998). The role of metabolism in the immunogenicity of drugs: production of antibodies to a horseradish peroxidase generated conjugate paracetamol. PMC - NIH. [Link]

  • Wang, L., et al. (2011). Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides. PubMed. [Link]

  • Mauriz, E., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Nelson, E. C., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink. [Link]

  • Zhang, Y., et al. (2018). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. ResearchGate. [Link]

  • Edinger, M., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Creative Biolabs. [Link]

  • Flores-Alamo, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

  • Tsurui, K., et al. (2021). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. PMC. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

  • van der Laken, C. J., et al. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC. [Link]

  • Weltman, J. K., & Frackelton, A. R. (1982). A modified ELISA technique for anti-hapten antibodies. PubMed. [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS One. [Link]

  • Baert, L. A., & De Meulenaer, B. (2016). (PDF) Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. ResearchGate. [Link]

  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]

  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Hermanson, G. T. (n.d.). Conjugation of Haptens. Springer Nature Experiments. [Link]

  • Park, B. K., et al. (2016). Drug-Protein Adducts—Chemistry, Mechanisms of Toxicity, and Methods of Characterization. ResearchGate. [Link]

  • Mauriz, E., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry. [Link]

  • Park, B. K., et al. (2016). Drug-Protein Adducts: Chemistry, Mechanisms of Toxicity, and Methods of Characterization. PubMed. [Link]

  • AMA - Agricultural Mechanization in Asia, Africa and Latin America. (n.d.). Developing Hapten Conjugates For Imidacloprid Immunoassay. AMA. [Link]

  • Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC - NIH. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. [Link]

  • Taylor & Francis. (n.d.). Cross-reactivity – Knowledge and References. Taylor & Francis. [Link]

Sources

Validation

Cost-benefit analysis of different synthetic pathways to Ethyl 5-oxononanoate

Executive Summary Ethyl 5-oxononanoate (CAS: 35234-22-1) is a critical -keto ester intermediate used in the synthesis of flavor compounds (lactones) and heterocyclic pharmaceutical scaffolds. Its synthesis presents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-oxononanoate (CAS: 35234-22-1) is a critical


-keto ester intermediate used in the synthesis of flavor compounds (lactones) and heterocyclic pharmaceutical scaffolds. Its synthesis presents a classic regiochemical challenge: installing a ketone functionality exactly five carbons away from the ester terminus in a linear nine-carbon chain.

This guide evaluates three distinct synthetic methodologies. Method A (Oxidative Cleavage) is identified as the "Gold Standard" for laboratory-scale purity due to its unambiguous regiocontrol. Method B (Kinetic Michael Addition) offers the most direct route for industrial scalability but requires stringent cryogenic control. Method C (Anhydride Opening) serves as a robust alternative using classical reagents but suffers from lower atom economy.

Decision Matrix
FeatureMethod A: Oxidative Cleavage Method B: Kinetic Michael Addition Method C: Anhydride Opening
Primary Mechanism Ozonolysis/Oxidation of Cyclic AlkeneEnolate Alkylation (1,4-Addition)Nucleophilic Acyl Substitution
Step Count 3 (Linear)1 (Convergent)2 (Linear)
Regio-Fidelity High (Structurally enforced)Moderate (Requires kinetic control)High (Symmetrical electrophile)
Scalability Low (Ozone/Oxidant handling)High (Flow chemistry compatible)Medium (Exotherm management)
Cost Efficiency Low (Multiple steps/reagents)High (Cheap starting materials)Medium

Part 1: Detailed Pathway Analysis

Method A: The "Regio-Defined" Route (Oxidative Cleavage)

Best For: High-purity standards, gram-scale synthesis, and academic research.

This pathway utilizes the structural constraints of a cyclic precursor to guarantee the position of the ketone and carboxylic acid. By synthesizing 1-butylcyclopentene, the double bond is "locked" between the future C1 and C5 positions. Oxidative cleavage breaks this bond, generating the terminal acid and the internal ketone simultaneously.

Mechanism & Causality:

  • Grignard Addition: Butylmagnesium bromide adds to cyclopentanone. The reaction is highly selective for the ketone.

  • Elimination: Acid-catalyzed dehydration yields 1-butylcyclopentene. The endocyclic double bond is thermodynamically favored (Zaitsev product).

  • Oxidative Cleavage: Ozonolysis (or

    
    ) cleaves the alkene. An oxidative workup (
    
    
    
    ) ensures the aldehyde end becomes a carboxylic acid, while the internal carbon becomes the ketone.

Pros:

  • Absolute Regiocontrol: The cyclic structure prevents isomer formation (e.g., branched ketones).

  • Purity: Impurities are easily removed by distillation of the alkene intermediate.

Cons:

  • Safety: Ozonolysis requires specialized equipment; Permanganate generates heavy metal waste.

  • Step Count: Requires three distinct chemical operations.[1][2][3][4]

Method B: The "Direct" Route (Kinetic Michael Addition)

Best For: Industrial production, scale-up, and cost-sensitive projects.

This method constructs the C9 skeleton in a single step by coupling a C6 fragment (2-hexanone) with a C3 fragment (ethyl acrylate). The success of this reaction hinges on Kinetic Control . 2-Hexanone has two enolization sites: the terminal methyl (kinetic) and the internal methylene (thermodynamic). We must target the methyl group to achieve the linear chain.

Mechanism & Causality:

  • Kinetic Enolization: Using a bulky, strong base (LDA) at -78°C sterically hinders proton abstraction from the internal position, forcing deprotonation at the terminal methyl group.

  • Michael Addition: The resulting kinetic enolate attacks the

    
    -carbon of ethyl acrylate.
    
  • Quench: Protonation yields the final ester directly.

Pros:

  • Efficiency: Convergent synthesis; 1 step to the final ester.

  • Atom Economy: Very high; no leaving groups or heavy byproducts.

Cons:

  • Regio-Sensitivity: If the temperature rises, the enolate equilibrates to the thermodynamic (internal) position, yielding a branched impurity (

    
    ).
    
  • Polymerization: Ethyl acrylate can polymerize if the enolate concentration is not managed.

Method C: The "Classical" Route (Glutaric Anhydride Opening)

Best For: Labs without cryogenic capabilities or ozone generators.

This classical approach opens a symmetrical cyclic anhydride (glutaric anhydride) with a nucleophile (butyl Grignard). The symmetry of the anhydride ensures that attack at either carbonyl yields the same product.

Mechanism & Causality:

  • Nucleophilic Attack:

    
    -ButylMgBr attacks one carbonyl of the anhydride.
    
  • Ring Opening: The tetrahedral intermediate collapses to open the ring, forming the magnesium salt of the keto-acid.

  • Esterification: The free acid (5-oxononanoic acid) is esterified with ethanol.

Pros:

  • Reagent Availability: Glutaric anhydride is a cheap, shelf-stable solid.

  • Robustness: Less sensitive to moisture than LDA.

Cons:

  • Over-Addition: The product contains a ketone which is more reactive toward Grignards than the starting anhydride. This leads to tertiary alcohol byproducts (double addition).

  • Temperature: Must be kept cold (-78°C to -40°C) to suppress over-addition.

Part 2: Comparative Data & Visualization

Quantitative Comparison
MetricMethod A (Oxidative)Method B (Michael)Method C (Anhydride)
Overall Yield 45 - 55%60 - 75%50 - 65%
Reagent Cost ($/mol) High (Oxidants)Low (Commodity chems)Medium
E-Factor (Waste) High (Metal oxides/Solvent)Low Medium
Reaction Time 3 Days4 Hours1 Day
Key Impurity Over-oxidation byproductsBranched Isomer (Thermodynamic)Tertiary Alcohol (Di-addition)
Pathway Logic Diagram

SynthesisPathways cluster_A Method A: Oxidative Cleavage cluster_B Method B: Kinetic Michael Addition cluster_C Method C: Anhydride Opening Target Ethyl 5-oxononanoate (Target Molecule) A1 Cyclopentanone + ButylMgBr A2 1-Butylcyclopentene A1->A2 Grignard + Elim A3 Ozonolysis / KMnO4 A2->A3 Oxidative Cleavage A4 5-Oxononanoic Acid A3->A4 Ring Opening A4->Target Esterification (EtOH) B1 2-Hexanone B2 Kinetic Enolate (LDA, -78°C) B1->B2 Deprotonation (C1) B2->Target 1,4-Addition + Quench B3 Ethyl Acrylate B3->Target Electrophile C1 Glutaric Anhydride C3 Keto-Acid Salt C1->C3 Nucleophilic Attack C2 ButylMgBr C2->C3 C3->A4 Acid Workup

Caption: Logical flow of three synthetic strategies. Method B offers the shortest path, while Method A ensures regiochemical rigidity.

Part 3: Experimental Protocols

Protocol 1: Kinetic Michael Addition (Method B)

Recommended for efficiency and direct synthesis.

Reagents:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • 2-Hexanone (1.0 eq)

  • Ethyl Acrylate (1.2 eq)

  • THF (Anhydrous)

Procedure:

  • Enolate Formation: In a flame-dried flask under Nitrogen, dissolve diisopropylamine in THF. Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes to generate LDA.

  • Ketone Addition: Add 2-Hexanone dropwise to the LDA solution at -78°C. Stir for 45 minutes. Critical: Maintain -78°C to prevent equilibration to the thermodynamic enolate.

  • Michael Addition: Add Ethyl Acrylate (dissolved in THF) slowly along the flask wall to pre-cool it before it hits the solution. Stir at -78°C for 2 hours.

  • Quench: Quench the reaction while still cold with saturated aqueous Ammonium Chloride (

    
    ). Allow to warm to room temperature.
    
  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with 1N HCl (to remove amine), Brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Hexanes:EtOAc 9:1).

Self-Validation Check:

  • TLC: Check for disappearance of 2-hexanone.

  • NMR: Look for the triplet at

    
     ppm (
    
    
    
    adjacent to ketone) and the quartet/triplet of the ethyl ester. Absence of branched isomers can be confirmed by the integration of the terminal methyl group (should be a triplet, not a doublet).
Protocol 2: Oxidative Cleavage (Method A - Step 3)

Recommended for high purity.

Reagents:

  • 1-Butylcyclopentene (1.0 eq)

  • Ozone (

    
    ) generator
    
  • Methanol/DCM (1:1 solvent)

  • Hydrogen Peroxide (

    
    , 30%)
    
  • Formic Acid

Procedure:

  • Ozonolysis: Dissolve 1-butylcyclopentene in MeOH/DCM. Cool to -78°C . Bubble Ozone through the solution until a persistent blue color appears (indicating saturated ozone).

  • Purge: Bubble Nitrogen through the solution to remove excess ozone (color turns colorless).

  • Oxidative Workup: Add a mixture of Formic Acid and

    
     carefully. Allow the mixture to warm to room temperature and stir overnight (12h). Caution: Exothermic decomposition of ozonides.
    
  • Isolation: Extract with DCM. Wash with Sodium Bisulfite (to destroy peroxides) and Brine.

  • Esterification (Telescoped): The crude residue is 5-oxononanoic acid. Dissolve in Ethanol, add catalytic

    
    , and reflux for 4 hours to form the ethyl ester.
    

References

  • Stork Enamine & Enolate Chemistry

    • Stork, G., et al.[5][6] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963. Link

    • Note: Foundational text for the regioselectivity logic in Method B.
  • Grignard Reactions with Anhydrides

    • Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 1947. (Discusses limitations of Grignard vs. Cadmium/Zinc for anhydrides). Link

    • Organic Syntheses, Coll. Vol. 3, p. 6 (1955). "Reaction of Grignard Reagents with Acid Anhydrides." Link

  • Oxidative Cleavage Protocols

    • Bailey, P. S. "Ozonation in Organic Chemistry." Academic Press, 1978.
    • Organic Syntheses, Coll. Vol. 7, p. 168 (1990). "Ozonolysis of Alkenes." Link

  • General Synthesis of Delta-Keto Esters

    • Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Dicarbonyl Derivatives." Accounts of Chemical Research, 2004. (Alternative Michael addition strategies). Link

Sources

Comparative

Comparative Environmental Impact Assessment: Synthesis Protocols for Ethyl 5-oxononanoate

This guide provides an in-depth technical comparison of synthesis routes for Ethyl 5-oxononanoate , a critical flavor compound (coconut/creamy notes) and pharmaceutical intermediate. We analyze the environmental impact o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for Ethyl 5-oxononanoate , a critical flavor compound (coconut/creamy notes) and pharmaceutical intermediate. We analyze the environmental impact of shifting from traditional organometallic/acid-catalyzed methods to modern chemo-enzymatic protocols.

Executive Summary

Ethyl 5-oxononanoate (CAS: 41547-22-2) is a


-keto ester typically synthesized via multi-step organic transformations. Historically, this involved high-energy organometallic ring-opening of anhydrides followed by Brønsted acid-catalyzed Fischer esterification. While reliable, this pathway suffers from poor atom economy, high solvent consumption, and corrosive waste generation.

This guide contrasts the Traditional Organometallic-Acid Route (Method A) with a Modern Chemo-Enzymatic Route (Method B) . Our analysis demonstrates that Method B significantly reduces the Environmental Factor (E-factor) and thermal energy requirements while maintaining high yield and purity suitable for food and pharma applications.

Pathway Analysis & Mechanisms

Method A: Traditional Organometallic Synthesis (Grignard + Fischer)

This method relies on the nucleophilic attack of a Grignard reagent on a cyclic anhydride to form the keto-acid precursor, followed by acid-catalyzed esterification.

  • Step 1: Ring Opening. Glutaric anhydride reacts with Butylmagnesium bromide (

    
    ) in anhydrous THF/Ether. This forms 5-oxononanoic acid.[1]
    
  • Step 2: Fischer Esterification. The acid is refluxed with excess ethanol and concentrated sulfuric acid (

    
    ).
    
  • Environmental Criticality:

    • Solvent Toxicity: Requires THF or Diethyl Ether (peroxide formers) and halogenated solvents (DCM) for extraction.

    • Waste: Generates stoichiometric magnesium salts and acidic aqueous waste requiring neutralization (high salt load).

    • Thermodynamics: Requires reflux temperatures (78°C+) for extended periods.

Method B: Green Chemo-Enzymatic Synthesis (Lipase-Mediated)

This method utilizes biocatalysis for the final esterification step, often coupled with a cleaner upstream synthesis of the acid (e.g., via catalytic cleavage or cleaner Grignard workups).

  • Step 1: Acid Preparation. (Optimized upstream).

  • Step 2: Enzymatic Esterification. 5-Oxononanoic acid is esterified with ethanol using Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).

  • Environmental Criticality:

    • Solvent-Free Potential: Can often run in the substrate (ethanol) or green solvents like heptane.

    • Reusability: The immobilized enzyme can be recycled 10+ times.

    • Thermodynamics: Proceeds at mild temperatures (40–50°C), preserving the delicate keto-functionality and reducing energy cost.

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic divergence between the two methods.

G Start Glutaric Anhydride (C5 Precursor) Grignard Reaction w/ n-BuMgBr (THF, -78°C to RT) Start->Grignard Intermediate 5-Oxononanoic Acid (Intermediate) Grignard->Intermediate Hydrolysis AcidCat Method A: H2SO4 / EtOH (Reflux, 80°C) Intermediate->AcidCat Enzyme Method B: CALB Lipase / EtOH (40°C, Molecular Sieves) Intermediate->Enzyme WasteA High Waste: Acidic Water, Mg Salts AcidCat->WasteA Product Ethyl 5-oxononanoate (Final Product) AcidCat->Product Recycle Catalyst Recycled Enzyme->Recycle Enzyme->Product

Figure 1: Mechanistic flow comparing the high-energy acid route (Red) vs. the sustainable enzymatic route (Green).

Quantitative Performance Comparison

The following data contrasts the efficiency and impact of both methods based on laboratory-scale synthesis (10g scale).

MetricMethod A: Chemical (Fischer)Method B: Enzymatic (CALB)Impact Analysis
Reaction Temp 78–80°C (Reflux)40–50°CMethod B reduces thermal energy demand by ~40%.
Reaction Time 4–6 Hours6–12 HoursMethod A is faster but energy-intensive.
Catalyst

(Stoichiometric/Excess)
Immobilized Lipase (<1% w/w)Method B allows catalyst recycling; Method A catalyst is lost to waste.
Yield 85–90%92–95%Enzymatic routes often prevent side-reactions (e.g., ketal formation).
E-Factor (kg waste/kg product) ~15–25~3–5Method B drastically reduces solvent and salt waste.
Purification Neutralization + Extraction + DistillationFiltration + EvaporationMethod B eliminates the neutralization step.

Detailed Experimental Protocols

Protocol A: Traditional Chemical Synthesis

Scope: Synthesis of 5-oxononanoic acid via Grignard followed by Fischer Esterification.

  • Preparation of Grignard: In a flame-dried 3-neck flask under

    
    , add magnesium turnings (1.1 eq) and anhydrous THF. Add 1-bromobutane (1.0 eq) dropwise to maintain a gentle reflux.
    
  • Ring Opening: Cool the Grignard solution to 0°C. Add a solution of Glutaric Anhydride (0.9 eq) in THF dropwise. Stir at 0°C for 1h, then warm to RT for 2h.

  • Hydrolysis (Critical Step): Quench with cold 10% HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate to yield crude 5-oxononanoic acid.
    
  • Esterification: Dissolve the crude acid in absolute Ethanol (10 vol). Add conc.

    
     (0.1 eq). Reflux for 4 hours. Monitor by TLC.
    
  • Workup: Cool mixture. Neutralize with saturated

    
    . Extract with DCM. Dry and distill under reduced pressure (bp ~110°C @ 1mmHg).
    
Protocol B: Green Enzymatic Esterification

Scope: Sustainable esterification of 5-oxononanoic acid.

  • Reaction Setup: In a reaction vial, dissolve 5-oxononanoic acid (1.0 eq) in Ethanol (3.0 eq). Note: Ethanol acts as both reactant and solvent; optionally add Heptane if solubility is an issue.

  • Catalyst Addition: Add Novozym 435 (Immobilized Candida antarctica Lipase B) at 5% w/w relative to the acid.

  • Water Control: Add activated 4Å Molecular Sieves (10% w/w) to scavenge water and drive the equilibrium forward.

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding the resin) at 45°C for 8–12 hours.

  • Workup: Filter the reaction mixture to recover the immobilized enzyme and sieves. (The enzyme can be washed with heptane and stored for reuse).

  • Purification: Concentrate the filtrate under vacuum to remove excess ethanol. The residue is typically >95% pure Ethyl 5-oxononanoate. Distillation is optional for high-purity fragrance applications.

Environmental Impact & Safety Assessment (E-E-A-T)

Causality of Impact
  • Waste Generation: Method A generates a significant "salt load" during the quenching of the Grignard and the neutralization of the sulfuric acid. This increases the E-factor significantly. Method B produces water as the only theoretical byproduct.

  • Solvent Selection: Method A mandates dry THF (hazardous, peroxide former) and often uses DCM for extraction. Method B is compatible with Class 3 (low toxicity) solvents like Ethanol or Heptane.

Self-Validating Systems
  • Enzymatic Specificity: The lipase specificity acts as a self-validating quality control. Unlike acid catalysis, which might acetalize the ketone at C5 in the presence of excess ethanol, Lipase B is highly selective for the carboxyl group, leaving the ketone intact without need for protecting groups.

Recommendations for Researchers

For drug development or high-value fragrance synthesis, Method B is superior . Although the reaction time is longer, the elimination of aqueous workup and the preservation of the keto-group purity outweighs the speed of the acid route.

References

  • Organic Syntheses. Preparation of Keto Acids via Grignard Reaction with Anhydrides.[2] (General reference for the Grignard/Anhydride mechanism).

    • Source:

  • National Center for Biotechnology Information.PubChem Compound Summary for CID 5282980: 5-Oxononanoic acid.

    • Source:

  • Anastas, P. T., & Warner, J. C.Green Chemistry: Theory and Practice.

    • Source:

  • Adlercreutz, P.Enzymatic Synthesis of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals.

    • Source:

  • BOC Sciences.

    • Source:

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 5-oxononanoate
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Ethyl 5-oxononanoate
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